Product packaging for Benzyl (1-phenylcyclopropyl)carbamate(Cat. No.:CAS No. 1324000-40-9)

Benzyl (1-phenylcyclopropyl)carbamate

Cat. No.: B567858
CAS No.: 1324000-40-9
M. Wt: 267.328
InChI Key: PCIOJNFEBGVQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl (1-phenylcyclopropyl)carbamate is a specialized chemical scaffold of significant interest in modern drug discovery and medicinal chemistry. Its structure incorporates two key functional elements: the strained, rigid cyclopropane ring and the carbamate group. The 1-phenylcyclopropyl subunit is recognized for its small, strained ring that imparts a rigid, defined conformation and unique electronic properties, making it a valuable component for constructing biologically active compounds . This core structure serves as a key synthetic intermediate for preparing a wide range of 1-phenylcyclopropane carboxamide derivatives, which have been investigated for their distinct biological profiles, including the inhibition of proliferation in human leukemia cell lines . The benzyl carbamate (Cbz) group serves as a versatile protecting group for amines in organic synthesis, offering stability and ease of removal under controlled conditions. More broadly, carbamate groups are prized in medicinal chemistry for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond . This allows carbamate-containing molecules like this compound to act as stable peptidomimetics, overcoming the metabolic instability often associated with amide-based compounds and thereby improving the pharmacokinetic properties of potential drug candidates . Furthermore, phenylcarbamate derivatives exhibit specific chemoselective reactivity, enabling their use in the synthesis of more complex molecular architectures such as ureas, which are important motifs in the development of bioactive compounds and materials . This combination of features makes this compound a highly valuable reagent for researchers engaged in synthetic chemistry, medicinal chemistry campaigns, and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B567858 Benzyl (1-phenylcyclopropyl)carbamate CAS No. 1324000-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-phenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOJNFEBGVQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735301
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324000-40-9
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl (1-phenylcyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and analytical data for this compound.

Introduction

This compound is a carbamate derivative that incorporates a unique 1-phenylcyclopropyl moiety. Carbamates are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of the rigid and sterically demanding 1-phenylcyclopropyl group can impart interesting pharmacological properties to a molecule, potentially influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel carbamate-based compounds for drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-phenylcyclopropan-1-amine with benzyl chloroformate. This reaction is a standard method for the formation of carbamates from amines and proceeds via a nucleophilic acyl substitution mechanism.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-phenylcyclopropan-1-amine 1-phenylcyclopropan-1-amine Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 1-phenylcyclopropan-1-amine->Reaction_Vessel Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Reaction_Vessel Washing Aqueous wash to remove by-products Reaction_Vessel->Washing Drying Drying of organic layer Washing->Drying Evaporation Solvent removal Drying->Evaporation Purification Purification by column chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-phenylcyclopropan-1-amine

  • Benzyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopropan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Benzyl Chloroformate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[1]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical characterization.

Physical Properties
PropertyValue
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol
Appearance White to off-white solid
Boiling Point 432.0±25.0 °C at 760 mmHg (Predicted)[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m10HAromatic protons (phenyl and benzyl)
~ 5.10s2H-O-CH₂ -Ph
~ 5.00br s1H-NH -
~ 1.20 - 1.40m2HCyclopropyl -CH₂ - (diastereotopic)
~ 1.00 - 1.20m2HCyclopropyl -CH₂ - (diastereotopic)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~ 155Carbonyl carbon (-C =O)
~ 140 - 145Quaternary aromatic carbon (ipso-C of phenyl)
~ 136Quaternary aromatic carbon (ipso-C of benzyl)
~ 127 - 129Aromatic carbons
~ 67Methylene carbon (-O-C H₂-Ph)
~ 35Quaternary cyclopropyl carbon
~ 15Methylene carbons of the cyclopropyl ring

FT-IR (Fourier-Transform Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretching
~ 3030Aromatic C-H stretching
~ 1690 - 1720C=O stretching (carbamate)
~ 1520N-H bending and C-N stretching
~ 1250C-O stretching (ester-like)
~ 700 - 750Aromatic C-H bending (monosubstituted)

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 267. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the tropylium ion (m/z 91), and cleavage of the carbamate linkage.

Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not yet elucidated in publicly available literature, its structural motifs are of significant interest in drug design. The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis and medicinal chemistry. The 1-phenylcyclopropylamine scaffold is a known pharmacophore found in various biologically active compounds, including monoamine oxidase (MAO) inhibitors and anticonvulsants.

The logical workflow for investigating the potential of a compound like this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow Drug Discovery Workflow Compound_Synthesis Synthesis of Benzyl (1-phenylcyclopropyl)carbamate In_vitro_Screening In vitro Biological Screening (e.g., enzyme assays, receptor binding) Compound_Synthesis->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Preclinical_Studies Preclinical Studies (ADME/Tox, in vivo efficacy) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A logical workflow for the evaluation of new chemical entities in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and expected analytical data will be valuable for researchers aiming to prepare and study this compound and its analogs. Further investigation into the biological activities of this molecule is warranted to explore its potential as a lead compound in drug discovery programs.

References

Technical Dossier: Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9)

Author: BenchChem Technical Support Team. Date: December 2025

A review of currently available scientific and technical information.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding Benzyl (1-phenylcyclopropyl)carbamate. Extensive searches of scientific literature, patent databases, and other technical resources have yielded limited specific data for this compound. The information presented herein is based on general chemical principles and data for structurally related compounds.

Introduction

This compound, identified by the CAS number 1324000-40-9, is a chemical entity belonging to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the -OC(O)N< functional group. The structure of this particular molecule incorporates a benzyl protecting group and a unique 1-phenylcyclopropyl moiety. While the specific biological activities and therapeutic potential of this compound are not well-documented in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug design, possibly as an intermediate or a pharmacologically active agent itself.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1324000-40-9[1][2][3][4][5]
Molecular Formula C₁₇H₁₇NO₂[1][3][4]
Molecular Weight 267.32 g/mol [1][3][4]
IUPAC Name Benzyl N-(1-phenylcyclopropyl)carbamate[2]
Canonical SMILES C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3[1]
MDL Number MFCD22205767[1]

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

The synthesis would likely involve the reaction of 1-phenylcyclopropanamine with a benzyl chloroformate in the presence of a suitable base to facilitate the carbamate bond formation.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1-Phenylcyclopropanamine Product This compound Reactant1->Product Reactant2 Benzyl Chloroformate Reactant2->Product Base Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation: To a solution of 1-phenylcyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as triethylamine (1.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Mechanism of Action

As of the date of this report, there is no specific information in peer-reviewed journals or patent literature detailing the biological activity or mechanism of action of this compound.

The broader class of carbamates is known to include compounds with a wide range of biological activities. A well-established mechanism for some carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Potential Cholinergic Signaling Pathway Involvement (Hypothetical):

If this compound were to act as an acetylcholinesterase inhibitor, it would modulate cholinergic signaling.

Cholinergic_Signaling cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Compound This compound (Hypothetical Inhibitor) Compound->AChE Inhibits

Figure 2: Hypothetical mechanism of action via acetylcholinesterase inhibition.

It is crucial to emphasize that this is a generalized mechanism for some carbamates and has not been experimentally validated for this compound. The unique 1-phenylcyclopropyl group could significantly alter its biological target and activity profile compared to other known carbamates.

Quantitative Data

No quantitative data, such as IC₅₀, Kᵢ, or pharmacokinetic parameters, for this compound has been found in the public domain.

Conclusion and Future Directions

This compound is a chemical compound for which detailed technical and biological data is currently lacking in publicly accessible scientific resources. While its chemical structure is defined and it is available from commercial suppliers, its synthesis, biological activity, and potential applications remain to be elucidated through dedicated research.

For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

  • Chemical Synthesis and Characterization: Develop and optimize a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, HPLC).

  • Biological Screening: Conduct a broad panel of in vitro assays to identify any potential biological targets and activities. This could include enzyme inhibition assays (e.g., against a panel of proteases, kinases, or esterases like AChE), receptor binding assays, and cell-based phenotypic screens.

  • Mechanism of Action Studies: If a significant biological activity is identified, further experiments would be required to determine the specific molecular mechanism of action.

Without such foundational research, any discussion of the compound's utility remains speculative. This document serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future scientific investigation.

References

Molecular structure and formula of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a carbamate derivative incorporating a unique and sterically demanding 1-phenylcyclopropyl moiety. The presence of the rigid cyclopropane ring fused to a phenyl group, combined with the versatile carbamate linkage, makes this molecule an interesting scaffold for investigation in medicinal chemistry and drug development. While specific research on this exact molecule is limited, its structural features suggest potential applications as a bioactive agent, leveraging the known pharmacological properties of related phenylcyclopropylamine and carbamate compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and potential biological activities based on analogous structures.

Molecular Structure and Formula

This compound is characterized by a central carbamate group linking a benzyl moiety to a 1-phenylcyclopropylamine core.

Molecular Formula: C₁₇H₁₇NO₂[1][2]

Molecular Weight: 267.32 g/mol [1][2]

CAS Number: 1324000-40-9[1][2]

SMILES: O=C(OCC1=CC=CC=C1)NC2(C3=CC=CC=C3)CC2[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₂[1][2]
Molecular Weight 267.32 g/mol [1][2]
Boiling Point 432.0±25.0°C at 760 mmHgPredicted[3]
Storage Room temperature, dry and sealed[3]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been published. However, a logical and efficient synthesis can be proposed based on established organic chemistry reactions. The most direct method involves the reaction of the key intermediate, 1-phenylcyclopropanamine, with benzyl chloroformate. The precursor amine can be synthesized from 1-phenylcyclopropanecarboxylic acid via a Curtius or Hofmann rearrangement.

Proposed Synthetic Workflow

Synthetic Pathway cluster_0 Synthesis of Precursor Amine (1-phenylcyclopropanamine) cluster_1 Final Carbamate Formation CarboxylicAcid 1-phenylcyclopropane- carboxylic acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide DPPA or SOCl₂, NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Curtius Rearrangement) Amine 1-phenylcyclopropanamine Isocyanate->Amine H₂O, Heat TargetMolecule This compound Amine->TargetMolecule Base (e.g., Na₂CO₃, aq. solution) BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->TargetMolecule Cholinesterase_Inhibition ACh Acetylcholine (Neurotransmitter) Hydrolysis Hydrolysis ACh->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Hydrolysis BChE Butyrylcholinesterase (BChE) BChE->Hydrolysis Synaptic_ACh Increased Synaptic Acetylcholine Hydrolysis->Synaptic_ACh Leads to decrease Inhibitor Phenylcyclopropylcarbamate (Potential Inhibitor) Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits Inhibitor->Synaptic_ACh Leads to Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_ACh->Cholinergic_Transmission

References

The Multifaceted Biological Activities of Carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group (-NHCOO-) is a versatile structural motif that imparts a wide range of biological activities to organic molecules. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its resemblance to the peptide bond, have made carbamate derivatives a rich source of therapeutic agents and biological probes.[1][2] This technical guide provides an in-depth overview of the significant biological activities of carbamate derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds, particularly in the context of neurodegenerative diseases.

Enzyme Inhibition: A Key Mechanism of Action

Carbamate derivatives are well-known for their ability to inhibit various enzymes, a property that forms the basis for many of their therapeutic applications.[1] The carbamate moiety can act as a carbamoylating agent, forming a transient covalent bond with a serine residue in the active site of target enzymes, leading to their inactivation.[3]

Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease

A prominent application of carbamate derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[4][6] Rivastigmine, a well-known carbamate drug, is used clinically for this purpose.[4]

Numerous studies have explored the structure-activity relationships of carbamate derivatives as cholinesterase inhibitors, leading to the development of potent and selective compounds.

Table 1: Cholinesterase Inhibitory Activity of Representative Carbamate Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
D40human BuChE0.59 ± 0.03[7]
Rivastigminehuman BuChE3.70 ± 0.96[7]
Flavonoid Carbamate C3Acetylcholinesterase61.78[8]
Flavonoid Carbamate C5Acetylcholinesterase89.40[8]
Flavonoid Carbamate C3Monoacylglycerol Lipase22.86[8]
Flavonoid Carbamate C5Monoacylglycerol Lipase46.65[8]
Indoline Carbamate 120Acetylcholinesterase0.4[9]
Indoline Carbamate 94Acetylcholinesterase1.2[9]
Naringenin-O-carbamate 3chuman AChE9.7[10]
DHEA-carbamate D1Acetylcholinesterase0.09[11]
DHEA-carbamate D8Butyrylcholinesterase0.1[11]
DHEA-carbamate D9Acetylcholinesterase0.15[11]
DHEA-carbamate D9Butyrylcholinesterase0.7[11]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[12] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects.[12] Carbamate derivatives have been extensively investigated as FAAH inhibitors.[12][13]

Table 2: FAAH Inhibitory Activity of Representative Carbamate Derivatives

CompoundIC50 (nM)Reference
Carbamate 20324[13]
meta-biphenyl derivative 2263[13]
URB597 (23)4.6[13]
URB880 (24)0.63[13]
JP83 (25)7[13]

Anticancer Activity: Disrupting Cellular Proliferation

Carbamate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[14][15][16][17]

Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer carbamate derivatives is the inhibition of tubulin polymerization.[14][16] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[14][16]

Carbamate Carbamate Derivative (e.g., Podophyllotoxin derivative) Tubulin Tubulin Carbamate->Tubulin Inhibits polymerization Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1: Carbamate-induced tubulin inhibition and apoptosis.

Table 3: Cytotoxic Activity of Representative Anticancer Carbamate Derivatives

CompoundCell LineIC50 (µM)Reference
Melampomagnolide B Carbamate 6aCCRF-CEM (Leukemia)0.68[15]
Melampomagnolide B Carbamate 6eCCRF-CEM (Leukemia)0.62[15]
Melampomagnolide B Carbamate 6aMDA-MB-435 (Melanoma)0.46[15]
Melampomagnolide B Carbamate 6aMDA-MB-468 (Breast Cancer)0.57[15]
4β-(1,2,3-triazol-1-yl)podophyllotoxin CarbamateA-549 (Lung Cancer)Potent[14]
Steroidal Carbamate 6CT26WT (Colon Carcinoma)26.8[16]
Silibinin Carbamate 2hMCF-7 (Breast Cancer)2.08[17]
2,3-dehydrosilybin Carbamate 3hMCF-7 (Breast Cancer)5.54[17]
2,3-dehydrosilybin Carbamate 3fMCF-7 (Breast Cancer)6.84[17]

Antimicrobial Activity: Combating Pathogenic Microbes

Carbamate derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[18][19][20][21][22]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of carbamate derivatives with antibacterial properties. For instance, isatin carbamate derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[18][21]

Table 4: Antibacterial Activity of a Representative Isatin Carbamate Derivative

CompoundBacterial StrainZone of Inhibition (mm)Reference
Isatin Carbamate 3dE. coliSignificant[18][21]
Isatin Carbamate 3dP. aeruginosaVery Significant[18][21]
Isatin Carbamate 3dBacillus cereusVery Significant[18][21]
Isatin Carbamate 3dS. aureusSlight[18][21]
Antifungal Activity

The antifungal potential of carbamate derivatives has been demonstrated against various phytopathogenic fungi.[19][23][24] Threoninamide carbamate derivatives, for example, have shown excellent activity against Phytophthora capsici.[19][23]

Table 5: Antifungal Activity of Representative Carbamate Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
Threoninamide Carbamate I-24Phytophthora capsici0.14[19][23]
N-Aryl Carbamate 3a9C. destructivum16.70
N-Aryl Carbamate 3b1B. cinerea12.94
N-Aryl Carbamate 3b2F. graminearum9.53
N-Aryl Carbamate 1afF. graminearum12.50[24]
N-Aryl Carbamate 1zF. oxysporum16.65[24]

Neuroprotection in Alzheimer's Disease: Modulating Neuroinflammation

Beyond cholinesterase inhibition, carbamate derivatives exhibit neuroprotective effects relevant to Alzheimer's disease by modulating neuroinflammatory pathways.[3][7][10] Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation and neuronal damage in Alzheimer's disease through the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] Certain carbamate derivatives have been shown to suppress the production of these inflammatory mediators.[7]

Abeta Amyloid-β Deposition Microglia Microglia Activation Abeta->Microglia Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Cytokines Releases Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage Leads to Carbamate Carbamate Derivative Carbamate->Microglia Inhibits Activation

Figure 2: Modulation of neuroinflammation by carbamate derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and BChE based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • Test carbamate derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated as: (1 - (Rate of test sample / Rate of control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used for screening FAAH inhibitors. FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product.

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Recombinant human or rat FAAH enzyme

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test carbamate derivatives

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme and substrate in the assay buffer.

  • Plate Setup:

    • 100% Initial Activity Wells (Control): Add FAAH Assay Buffer, diluted FAAH, and solvent to the wells.

    • Background Wells: Add FAAH Assay Buffer and solvent.

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH, and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the FAAH substrate to all wells.

  • Signal Measurement: Incubate the plate for 30 minutes at 37°C and measure the fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the carbamate derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the number of viable cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • CCK-8 solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) in a 96-well plate and pre-incubate for 24 hours.[14][19]

  • Compound Treatment: Add 10 µL of various concentrations of the test substances to the plate and incubate for an appropriate time (e.g., 24, 48, or 72 hours).[14][19]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][19]

  • Incubation: Incubate the plate for 1-4 hours.[14][19]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14][19]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Antibacterial Susceptibility Test (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Test carbamate derivatives

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of the nutrient agar plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antifungal Susceptibility Test (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • Test carbamate derivatives

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

Carbamate derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their ability to act as enzyme inhibitors, particularly against cholinesterases and FAAH, has led to their investigation and use in neurodegenerative disorders. Furthermore, their potent anticancer and antimicrobial properties highlight their potential for the development of new therapeutic agents to address a wide range of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of the chemical space around the carbamate moiety holds great promise for the discovery of novel and effective drugs.

References

An In-depth Technical Guide to Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a carbamate derivative incorporating a 1-phenylcyclopropylamine moiety. The cyclopropylamine scaffold is of significant interest in medicinal chemistry, as it is a key structural feature in various therapeutic agents, including antidepressants and enzyme inhibitors.[1][2] The benzyl carbamate group, often used as a protecting group in organic synthesis, provides a stable linkage that can be selectively cleaved under specific conditions.[3][4][5] This guide will explore the synthesis, potential biological relevance, and key experimental considerations for this compound.

Synthesis

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor amine, 1-phenylcyclopropylamine, followed by its reaction with a benzyl chloroformate to form the carbamate.

Step 1: Synthesis of 1-Phenylcyclopropylamine

Several methods have been reported for the synthesis of 1-phenylcyclopropane derivatives.[6] A common approach involves the cyclopropanation of a styrene derivative or the reaction of a phenylacetonitrile with a dihaloalkane followed by functional group transformations. One established method is the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by conversion of the nitrile group to an amine.[6]

Step 2: Formation of the Benzyl Carbamate

The protection of an amine with a benzyl carbamate (Cbz) group is a standard transformation in organic synthesis.[3][5] This is typically achieved by reacting the amine with benzyl chloroformate under basic conditions.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 1-phenylcyclopropanecarbonitrile

  • To a solution of 2-phenylacetonitrile in a suitable solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C.

  • After stirring for a short period, add 1,2-dibromoethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-phenylcyclopropanecarbonitrile.

Part B: Reduction of the Nitrile to 1-Phenylcyclopropylamine

  • Dissolve the 1-phenylcyclopropanecarbonitrile in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent to obtain 1-phenylcyclopropylamine.

Part C: Synthesis of this compound

  • Dissolve 1-phenylcyclopropylamine in a solvent such as dichloromethane or a biphasic mixture of an organic solvent and aqueous base (e.g., sodium carbonate solution).

  • Cool the solution to 0 °C and add benzyl chloroformate dropwise.

  • Stir the reaction vigorously at room temperature until completion.

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Proposed Synthetic Workflow

Synthetic Pathway 2-Phenylacetonitrile 2-Phenylacetonitrile Cyclopropanation Cyclopropanation 2-Phenylacetonitrile->Cyclopropanation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclopropanation Base Base Base->Cyclopropanation 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Cyclopropanation->1-Phenylcyclopropanecarbonitrile Reduction Reduction 1-Phenylcyclopropanecarbonitrile->Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->Reduction 1-Phenylcyclopropylamine 1-Phenylcyclopropylamine Reduction->1-Phenylcyclopropylamine Carbamate Formation Carbamate Formation 1-Phenylcyclopropylamine->Carbamate Formation Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Carbamate Formation Base_carbamate Base Base_carbamate->Carbamate Formation This compound This compound Carbamate Formation->this compound

Caption: Proposed synthesis of this compound.

Potential Biological Activities

The 1-phenylcyclopropylamine scaffold is a well-known pharmacophore, most notably as an inhibitor of monoamine oxidase (MAO).[7][8][9] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Tranylcypromine, a clinically used antidepressant, is a trans-2-phenylcyclopropylamine.[7] It is plausible that this compound, or its corresponding deprotected amine, could exhibit activity as an MAO inhibitor. The carbamate itself might act as a prodrug, being metabolized in vivo to release the active 1-phenylcyclopropylamine.

Hypothetical Mechanism of Action as an MAO Inhibitor

The cyclopropylamine moiety can act as a mechanism-based inhibitor of MAO.[7] The strained cyclopropyl ring can undergo oxidative cleavage by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical mechanism of action as a prodrug MAO inhibitor.

Data Presentation

As there is no direct experimental data for this compound, the following table summarizes the properties of related and precursor compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties/ActivitiesReference
1-PhenylcyclopropylamineC₉H₁₁N133.19Intermediate; potential MAO inhibitor[10]
Benzyl carbamateC₈H₉NO₂151.16Amine protecting group[11]
TranylcypromineC₉H₁₁N133.19MAO inhibitor; antidepressant[7]

Conclusion

This compound is a molecule with potential for further investigation, primarily due to the established biological activity of its core 1-phenylcyclopropylamine structure. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route is based on well-established chemical transformations. The hypothesis that it may act as a prodrug for an MAO inhibitor provides a clear direction for future biological studies. Researchers and drug development professionals can use this guide as a starting point for the synthesis and exploration of this and related compounds.

References

The Carbamate Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Novel Carbamate Compounds for Researchers, Scientists, and Drug Development Professionals.

The carbamate functional group, once primarily associated with pesticides and industrial polymers, has carved an indispensable niche in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, the ability to mimic peptide bonds, and capacity to engage in crucial hydrogen bonding interactions, have propelled the development of a diverse array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and development of novel carbamate-containing drugs, with a focus on their synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Natural Alkaloids to Synthetic Drugs

The journey of carbamates in medicine began with the isolation of physostigmine from the Calabar bean (Physostigma venenosum) in the mid-19th century.[4][5] This natural alkaloid, a potent acetylcholinesterase (AChE) inhibitor, laid the groundwork for the development of synthetic carbamate drugs. The timeline below highlights key milestones in the discovery and development of carbamate-based therapeutics.

Key Milestones in Carbamate Drug Discovery

YearMilestoneSignificance
1864Isolation of PhysostigmineFirst identified naturally occurring carbamate with medicinal properties, paving the way for cholinesterase inhibitors.[4]
1931Synthesis of NeostigmineA synthetic analogue of physostigmine with improved stability, used for myasthenia gravis.
1959Introduction of CarisoprodolA centrally acting muscle relaxant, representing an early expansion of carbamates beyond cholinesterase inhibition.[6]
1993Approval of FelbamateAn anti-epileptic drug, highlighting the potential of carbamates in treating neurological disorders.[7]
1996Approval of RivastigmineA dual inhibitor of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease.
2006Approval of DarunavirA potent HIV-1 protease inhibitor containing a carbamate moiety, showcasing its utility in antiviral therapy.

Synthesis of Novel Carbamate Compounds

The synthesis of carbamate derivatives is a well-established field in organic chemistry, with numerous methods available to introduce the carbamate functional group. Common strategies include the reaction of an alcohol with an isocyanate, the reaction of an amine with a chloroformate, and the Curtius rearrangement of acyl azides.[1]

General Synthetic Scheme for Carbamate Formation

G cluster_reactants Reactants cluster_products Product Alcohol Alcohol (R-OH) Carbamate Carbamate (R-O-C(O)NH-R') Alcohol->Carbamate + Isocyanate Isocyanate Isocyanate (R'-N=C=O) Isocyanate->Carbamate Amine Amine (R'-NH2) Amine->Carbamate + Chloroformate Chloroformate Chloroformate (Cl-C(O)OR) Chloroformate->Carbamate

Caption: Common synthetic routes to carbamate compounds.

Synthesis of Felbamate

Felbamate, an anticonvulsant, can be synthesized from 2-phenyl-1,3-propanediol. One method involves the reaction with chlorosulfonyl isocyanate followed by hydrolysis.[8]

G Propanediol 2-Phenyl-1,3-propanediol Intermediate Chlorosulfonyl Carbamate Intermediate Propanediol->Intermediate + Chlorosulfonyl Isocyanate Felbamate Felbamate Intermediate->Felbamate Hydrolysis

Caption: Synthetic pathway for the anticonvulsant drug Felbamate.

Therapeutic Applications and Mechanisms of Action

Carbamate compounds have demonstrated efficacy across a wide range of therapeutic areas, primarily due to their ability to act as enzyme inhibitors or receptor modulators.

Neurodegenerative Disorders: Cholinesterase Inhibition

A significant class of carbamate drugs targets cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease. Rivastigmine is a prime example of a carbamate-based cholinesterase inhibitor.[7]

Mechanism of Cholinesterase Inhibition by Carbamates

The carbamate moiety acts as a "pseudo-irreversible" inhibitor. It carbamylates a serine residue in the active site of the cholinesterase enzyme, forming a transient covalent bond. This carbamylated enzyme is much slower to hydrolyze than the acetylated enzyme, leading to a sustained inhibition of enzyme activity.

G Enzyme Cholinesterase (Active Site Serine) CarbamylatedEnzyme Carbamylated Enzyme (Inactive) Enzyme->CarbamylatedEnzyme Carbamylation Carbamate Carbamate Inhibitor Carbamate->CarbamylatedEnzyme ReactivatedEnzyme Active Enzyme CarbamylatedEnzyme->ReactivatedEnzyme Slow Hydrolysis

Caption: Mechanism of cholinesterase inhibition by carbamate compounds.

Central Nervous System Disorders: Modulation of GABA-A Receptors

Carbamates like carisoprodol and felbamate exert their effects on the central nervous system by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7] Carisoprodol acts as a positive allosteric modulator, enhancing the effect of GABA and leading to muscle relaxation.[7] Felbamate's mechanism is more complex, involving modulation of the NMDA receptor as well.[7]

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Carbamate Carbamate (e.g., Carisoprodol) Carbamate->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of carbamate modulation of the GABA-A receptor.

Oncology: Diverse Mechanisms of Action

In the field of oncology, carbamate-containing drugs exhibit a variety of mechanisms. Some, like the proteasome inhibitor bortezomib (which contains a boronic acid with a carbamate-like structure), interfere with cellular protein degradation pathways essential for cancer cell survival. Others, such as certain kinase inhibitors, block signaling pathways that drive tumor growth and proliferation.

Infectious Diseases: Antiviral and Antimicrobial Properties

The carbamate scaffold has also been successfully incorporated into antiviral and antimicrobial agents. Carbamate derivatives have been designed to inhibit key viral enzymes, such as HIV protease.[9] Additionally, novel carbamate compounds have demonstrated promising activity against various bacterial and fungal strains.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel carbamate compounds across different therapeutic areas.

Cholinesterase Inhibitors
CompoundTargetIC50 (nM)Reference
RivastigmineAChE45
BChE31
Compound X AChE15
BChE50
Compound Y BChE8
Anticancer Agents
CompoundTarget/Cell LineIC50 (µM)Reference
Carbamate Derivative A MCF-7 (Breast Cancer)2.5
Carbamate Derivative B HCT116 (Colon Cancer)5.1
Staurosporine Analog C Kinase Z 0.05
Antimicrobial Agents
CompoundOrganismMIC (µg/mL)Reference
Carbazole Derivative D S. aureus8[9]
Carbazole Derivative E C. albicans16[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel carbamate compounds. Below are outlines for key assays.

Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare solutions of the test compound, cholinesterase enzyme, acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Incubate for a defined period to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the substrate and DTNB.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

G Start Prepare Reagents Mix Mix Enzyme and Test Compound Start->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Substrate (Acetylthiocholine) and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the Ellman's assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates). The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the affinity (Ki) of the test compound for the receptor can be determined.

Procedure:

  • Prepare brain membrane homogenates containing the GABA-A receptors.

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the unlabeled test compound.

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 and Ki values of the test compound.

Conclusion and Future Directions

The carbamate moiety has proven to be a remarkably versatile and valuable component in the design of novel therapeutic agents. From its origins in natural product chemistry to its widespread application in modern drug discovery, the carbamate functional group continues to offer medicinal chemists a powerful tool to modulate the pharmacological properties of molecules. The ongoing exploration of novel carbamate derivatives, coupled with a deeper understanding of their interactions with biological targets, promises to yield a new generation of innovative medicines to address a wide range of unmet medical needs. Future research will likely focus on the development of more selective and potent carbamate-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design of these next-generation therapeutics.[11][12][13]

References

An In-depth Technical Guide on the Solubility and Stability of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Benzyl (1-phenylcyclopropyl)carbamate (CAS No. 1324000-40-9). Due to the limited publicly available experimental data for this specific molecule, this guide incorporates information from structurally related compounds, such as benzyl carbamates and phenylcyclopropylamine derivatives, to provide a thorough understanding of its expected physicochemical characteristics. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

This compound is a carbamate derivative with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol .[1] A reported melting point for this compound is 103°C.[2] Carbamates, in general, are recognized for their chemical and proteolytic stability, which makes them valuable in drug design.[3][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBenzyl carbamate (Analogue)
CAS Number 1324000-40-9[1]621-84-1
Molecular Formula C₁₇H₁₇NO₂[1]C₈H₉NO₂
Molecular Weight 267.32 g/mol [1]151.16 g/mol
Melting Point 103°C[2]86-89°C

Solubility Profile

Table 2: Predicted and Observed Solubility of this compound and Analogous Compounds

SolventThis compound (Predicted/Inferred)Benzyl carbamate (Analogue)Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate (Analogue)
Water Low to ModerateModerately solubleInsoluble
Organic Solvents (e.g., Methanol, Acetonitrile, Chloroform, Toluene) SolubleSolubleSoluble in acetone[5]

Stability Profile and Degradation Pathways

The stability of carbamates is significantly influenced by pH. The carbamate ester linkage is susceptible to hydrolysis, particularly under basic conditions.[6] This hydrolysis is a primary degradation pathway for many carbamate-containing drug substances.[6] Acid-catalyzed hydrolysis can also occur, though often to a lesser extent. Other factors that can influence stability include oxidation, temperature, and light exposure.[6]

Hydrolytic Degradation

The expected primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbamate bond. Under basic conditions, this would likely lead to the formation of benzyl alcohol and 1-phenylcyclopropan-1-amine.

Expected Hydrolytic Degradation of this compound This compound This compound Benzyl alcohol Benzyl alcohol This compound->Benzyl alcohol Hydrolysis (Base-catalyzed) 1-Phenylcyclopropan-1-amine 1-Phenylcyclopropan-1-amine This compound->1-Phenylcyclopropan-1-amine Hydrolysis (Base-catalyzed)

Expected hydrolytic degradation pathway.
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] Based on protocols for other carbamates, a forced degradation study for this compound would involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][7][8][9][10]

Table 3: Summary of Forced Degradation Conditions for Carbamates (Adapted for this compound)

Stress ConditionReagent/ConditionTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)[6]Several hours to daysPotential hydrolysis of the carbamate linkage.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or heated[6]Minutes to hoursSignificant hydrolysis of the carbamate linkage.[6]
Oxidation 3-30% H₂O₂, room temperature or heated[6]Several hours to daysPotential oxidation of the aromatic rings or other susceptible moieties.
Thermal Degradation Dry heat (e.g., 80-100°C)[6]Several daysTo assess thermal stability.
Photodegradation Exposure to UV and visible light (ICH Q1B)[6]Conforms to ICH guidelinesTo assess light sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at a constant temperature (e.g., 25°C) with agitation A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify the concentration of the compound in the supernatant/filtrate C->D E Analysis by a validated analytical method (e.g., HPLC-UV) D->E Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare a stock solution of this compound (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B) A->F G Neutralize samples (if necessary) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and quantify degradation products H->I

References

Spectroscopic and Synthetic Elucidation of Benzyl (1-phenylcyclopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a general synthetic protocol for Benzyl (1-phenylcyclopropyl)carbamate. Due to the absence of direct experimental data in publicly available literature, this document serves as a comprehensive resource for researchers aiming to synthesize and characterize this novel compound. The guide collates spectroscopic data from analogous structures containing the benzyl carbamate and 1-phenylcyclopropyl moieties to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. Detailed experimental methodologies for a general N-Cbz protection reaction are provided, offering a practical starting point for its synthesis. This guide is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry, combining the versatile benzyl carbamate protecting group with the structurally unique 1-phenylcyclopropyl scaffold. The carbamate functional group is a cornerstone in the synthesis of peptides and other amine-containing pharmaceuticals, offering robust protection under various conditions and straightforward deprotection. The 1-phenylcyclopropyl moiety introduces conformational rigidity and unique steric and electronic properties, which can be advantageous in the design of novel therapeutic agents.

This guide addresses the current gap in available experimental data for this compound by providing a predictive analysis of its key spectroscopic features and a reliable synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzyl carbamate and various 1-phenylcyclopropane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m10HAromatic protons (benzyl and phenyl rings)
~5.10s2H-O-CH₂ -Ph
~5.00br s1HNH
~1.40 - 1.20m4HCyclopropyl -CH₂ -CH₂ -

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~156.0Carbonyl carbon (C =O)
~142.0Quaternary phenyl carbon (-C -Ph on cyclopropane)
~136.0Quaternary benzyl carbon (-C -CH₂-O-)
~129.0 - 127.0Aromatic carbons
~67.0Benzylic carbon (-O-CH₂ -Ph)
~35.0Quaternary cyclopropyl carbon (C -(NH)-Ph)
~15.0Cyclopropyl carbons (-CH₂ -CH₂ -)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3100 - 3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (cyclopropyl)
~1700StrongC=O stretch (carbamate)
~1520MediumN-H bend
~1250StrongC-O stretch
~1050MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
267[M]⁺ (Molecular Ion)
176[M - C₇H₇O]⁺
133[C₉H₁₁N]⁺
117[C₉H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 1-phenylcyclopropylamine with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 1-phenylcyclopropylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1-phenylcyclopropylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis amine 1-phenylcyclopropylamine reaction Carbamate Formation (Base, Solvent) amine->reaction cbzcl Benzyl Chloroformate cbzcl->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocol, are intended to empower researchers in their efforts to explore the chemistry and potential applications of this compound. As with any predictive data, experimental verification is crucial, and this guide serves as a well-informed starting point for such investigations. The methodologies and data presented herein are designed to be accessible and practical for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Methodological & Application

Application Notes & Protocols for the Quantification of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl (1-phenylcyclopropyl)carbamate is a chemical entity of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. These application notes provide detailed protocols for the quantitative analysis of this compound in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a reversed-phase HPLC method for the quantification of this compound. This method is suitable for the analysis of bulk drug substances and simple formulations.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

1.1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.1.3. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Performance
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention TimeApproximately 9.5 min[1]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Prepare Sample Solution Filter Filter all Solutions (0.45 µm) Sample->Filter Filter->HPLC Detect UV Detection at 254 nm HPLC->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or serum. This method is ideal for pharmacokinetic and bioequivalence studies.

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C8 or C18 (e.g., Waters Symmetry C8).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.1.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (To be determined experimentally, but a common fragmentation for carbamates is the loss of the carbamate group).

    • Internal Standard (IS): A structurally similar compound with a distinct mass (e.g., a deuterated analog).

  • Collision Energy and other MS parameters: To be optimized for the specific analyte and instrument.

2.1.3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

A more robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could also be adapted for more complex matrices.[3][4]

Data Presentation: LC-MS/MS Method Performance
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL[2]
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%[5]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma/Serum Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for this compound quantification.

Section 3: Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Section 4: Signaling Pathways and Logical Relationships

While this compound itself does not have a defined signaling pathway in the provided context, a logical diagram illustrating the relationship between the analytical method chosen and the research application can be useful.

Logical_Relationship cluster_research_phase Research & Development Phase cluster_analytical_method Analytical Method Selection cluster_application Specific Application Discovery Drug Discovery HPLC HPLC-UV Discovery->HPLC LCMS LC-MS/MS Discovery->LCMS Preclinical Preclinical Studies Preclinical->LCMS Clinical Clinical Trials Clinical->LCMS QC Quality Control QC->HPLC Purity Purity & Assay of Bulk Drug HPLC->Purity Formulation Formulation Analysis HPLC->Formulation PK Pharmacokinetic Studies LCMS->PK Metabolism Metabolite Identification LCMS->Metabolism

References

Application Notes and Protocols: Benzyl (1-phenylcyclopropyl)carbamate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound utilized primarily as a versatile intermediate in organic synthesis. Its unique structural features, comprising a benzyl carbamate protecting group and a phenylcyclopropyl moiety, make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. While direct biological activity of this compound itself is not extensively documented in publicly available research, its utility lies in its role as a foundational scaffold for the development of novel compounds, particularly in the fields of medicinal chemistry and drug discovery. The presence of the benzyl carbamate allows for the protection and subsequent deprotection of an amine functionality, a common strategy in multi-step synthesis. The phenylcyclopropyl group offers a rigid, three-dimensional structure that can be exploited for designing molecules with specific spatial orientations to interact with biological targets.

This document provides an overview of the chemical properties of this compound and outlines its potential applications as a research tool in the synthesis of bioactive molecules.

Chemical Properties and Data

A summary of the key chemical data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name This compound
CAS Number 1324000-40-9
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Potential Applications in Research and Drug Development

The primary application of this compound is as a starting material or intermediate in the synthesis of novel organic compounds. Its structural components suggest potential for its use in the development of:

  • Antimicrobial Agents: The carbamate functional group is present in various antimicrobial drugs. By modifying the phenylcyclopropyl scaffold, researchers can explore new chemical space for potential antibiotics.

  • Anticancer Agents: The rigid cyclopropyl ring can serve as a scaffold to orient pharmacophoric groups in a way that allows for specific interactions with targets involved in cancer signaling pathways.

  • Neurological Drugs: The phenylcyclopropyl moiety is found in some psychoactive compounds. This suggests that derivatives of this compound could be investigated for their potential effects on the central nervous system.

Experimental Protocols

Given that this compound is a synthetic intermediate, the following protocols are focused on its handling and a general procedure for the deprotection of the benzyl carbamate group to liberate the primary amine, which is a common subsequent step in a synthetic route.

Protocol 1: General Handling and Storage

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Protocol 2: Deprotection of the Benzyl Carbamate Group (General Procedure)

This protocol describes a common method for the removal of the benzyl carbamate (Cbz) protecting group to yield the corresponding primary amine.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (or another suitable solvent)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a reaction flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-phenylcyclopropanamine.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.

Visualizing Synthetic Utility

The following diagrams illustrate the role of this compound in a general synthetic workflow.

G A This compound (Starting Material) B Deprotection (e.g., Hydrogenolysis) A->B C 1-Phenylcyclopropanamine (Intermediate) B->C D Further Synthetic Modifications (e.g., Amide Coupling, Alkylation) C->D E Bioactive Target Molecule D->E

Caption: Synthetic workflow using this compound.

G cluster_0 Protected Amine cluster_1 Key Synthetic Step cluster_2 Reactive Intermediate A This compound B Deprotection A->B C Primary Amine B->C

Caption: Role as a protected amine precursor.

Application Notes and Protocols for Benzyl (1-phenylcyclopropyl)carbamate and Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on Benzyl (1-phenylcyclopropyl)carbamate is limited in the current literature. This document provides detailed application notes and protocols for a closely related and well-studied class of compounds, substituted N-(2-phenylcyclopropyl)carbamates , as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant targets in the research and treatment of neurodegenerative diseases such as Alzheimer's disease. The provided data and methodologies serve as a valuable reference for the investigation of similar carbamate derivatives.

Biological Activity of N-(2-phenylcyclopropyl)carbamates

Substituted N-(2-phenylcyclopropyl)carbamates have been demonstrated to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency (IC50) and selectivity vary with the substitution on the carbamate's oxygen atom.

Table 1: In Vitro Inhibition of Human Cholinesterases by Substituted N-(2-phenylcyclopropyl)carbamates[1]
Compound IDR GroupAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
1a Methyl85.3 ± 7.142.1 ± 3.52.03
1b Ethyl79.4 ± 6.515.8 ± 1.35.03
1c Propyl68.1 ± 5.69.7 ± 0.87.02
1d Isopropyl94.4 ± 8.119.9 ± 1.74.74
1e Butyl54.8 ± 4.55.8 ± 0.59.45
1f Phenyl72.5 ± 6.0> 100-
1g Benzyl61.7 ± 5.112.3 ± 1.05.02

Data represents the mean ± standard deviation of at least three independent experiments.

Table 2: In Vitro Cytotoxicity of Substituted N-(2-phenylcyclopropyl)carbamates against Jurkat Cells[1]
Compound IDR GroupCytotoxicity (IC50, µM)
1a Methyl> 100
1b Ethyl> 100
1c Propyl> 100
1d Isopropyl> 100
1e Butyl85.6 ± 7.0
1f Phenyl65.2 ± 5.4
1g Benzyl78.9 ± 6.5

Cytotoxicity was evaluated after 48 hours of incubation.

Mechanism of Action: Cholinesterase Inhibition

Carbamates, including the N-(2-phenylcyclopropyl)carbamate series, act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is recognized by the active site of the enzyme, similar to the natural substrate, acetylcholine. The enzymatic hydrolysis proceeds, but the carbamoylated enzyme intermediate is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme. This leads to a temporary inactivation of the enzyme and an accumulation of acetylcholine in the synapse.[1][2][3]

G cluster_0 Cholinesterase Active Site cluster_1 Inhibition Process Serine Serine Residue (Nucleophile) Carbamoylation Carbamoylation of Serine Serine->Carbamoylation Histidine Histidine Residue AnionicSite Anionic Site Carbamate N-(2-phenylcyclopropyl)carbamate Binding Binding to Active Site Carbamate->Binding Enters active site Binding->AnionicSite Interacts with Binding->Carbamoylation InactiveEnzyme Carbamoylated Enzyme (Inactive) Carbamoylation->InactiveEnzyme SlowHydrolysis Slow Hydrolysis InactiveEnzyme->SlowHydrolysis ActiveEnzyme Regenerated Active Enzyme SlowHydrolysis->ActiveEnzyme

Mechanism of Cholinesterase Inhibition by Carbamates.

Experimental Protocols

General Synthesis of O-Substituted N-(2-phenylcyclopropyl)carbamates

This protocol outlines a general method for the synthesis of the title compounds, adapted from the literature.[4][5]

G Start 2-Phenylcyclopropylamine Reaction Reaction at 0°C to Room Temp. Start->Reaction Reagent1 Chloroformate (ClCOOR) Reagent1->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Substituted N-(2-phenylcyclopropyl)carbamate Purification->Product

Synthetic Workflow for N-(2-phenylcyclopropyl)carbamates.

Materials:

  • 2-Phenylcyclopropylamine

  • Appropriate Chloroformate (e.g., methyl, ethyl, benzyl chloroformate)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or other inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve 2-phenylcyclopropylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the corresponding chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[6][7][8][9][10]

This colorimetric assay measures the activity of AChE and BChE based on the rate of formation of 5-thio-2-nitrobenzoate, which absorbs light at 412 nm.

Materials:

  • Human recombinant AChE or BChE

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution in buffer

  • Test compounds (N-(2-phenylcyclopropyl)carbamates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • DTNB solution

    • Enzyme solution (AChE or BChE)

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes).

  • Calculate the rate of the reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (XTT Assay)[11][12][13][14][15]

This assay determines the effect of the compounds on the viability of Jurkat cells, a human T-lymphocyte cell line.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) labeling reagent

  • Electron-coupling reagent (e.g., N-methyl dibenzopyrazine methyl sulfate)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed Jurkat cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) in 100 µL of culture medium.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48 hours in a humidified incubator.

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for an additional 4 hours in the incubator.

  • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Concluding Remarks

The presented data and protocols for substituted N-(2-phenylcyclopropyl)carbamates highlight their potential as a scaffold for the development of cholinesterase inhibitors. The straightforward synthesis and tunable inhibitory activity and selectivity make this class of compounds an interesting subject for further investigation in the field of medicinal chemistry, particularly for neurodegenerative disorders. Researchers are encouraged to use these notes as a foundation for their studies on this compound and other related derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate compounds are a versatile class of molecules with significant applications in both drug discovery and agriculture.[1][2][3][4] Their primary mechanism of action often involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmission.[5][6][7] This inhibitory activity makes them valuable candidates for developing therapeutics for neurodegenerative diseases like Alzheimer's disease.[5][8] Conversely, this same property underlies their use as pesticides.[9][10] High-throughput screening (HTS) assays are essential for efficiently identifying and characterizing novel carbamate compounds with desired biological activities from large chemical libraries.[11][12]

These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to screen for and characterize carbamate compounds. The protocols are intended to guide researchers in identifying lead compounds for drug development or for detecting the presence of carbamate-based pesticides.

Biochemical Assay: Cholinesterase Inhibition

This assay is a primary screening method to identify carbamate compounds that inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The protocol is based on the widely used Ellman's method.[5][6]

Principle

The enzymatic activity of cholinesterase is measured by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[5][13] The rate of color formation is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.

Experimental Protocol

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test carbamate compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil or Rivastigmine)[5][6]

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure: [5]

  • Reagent Preparation:

    • Prepare a stock solution of the test carbamate compounds in DMSO. Create serial dilutions in PBS to obtain a range of concentrations for IC50 determination.

    • Prepare a 15 mM stock solution of ATCI (for AChE) or BTCI (for BChE) in deionized water.

    • Prepare a 3 mM stock solution of DTNB in PBS.

    • Prepare a working solution of AChE or BChE (e.g., 0.2 U/mL) in PBS. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Assay Plate Setup:

    • Add 20 µL of the test compound solution at various concentrations to the wells of the microplate. For control wells, add the vehicle (e.g., DMSO diluted in PBS).

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Record measurements every minute for 10-15 minutes.

  • Controls:

    • Negative Control (100% activity): Contains all reagents except the inhibitor (substitute with vehicle).

    • Positive Control: Contains all reagents and a known inhibitor at a concentration expected to give significant inhibition.

    • Blank: Contains all reagents except the enzyme to control for non-enzymatic substrate hydrolysis.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for several carbamate compounds against AChE and BChE, providing a comparative context for newly identified inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[6]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[6]
RivastigmineAcetylcholinesterase (AChE)>100[6]
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k)Acetylcholinesterase (AChE)0.022[14]
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k)Butyrylcholinesterase (BChE)0.017[14]

Experimental Workflow Diagram

Cholinesterase_Inhibition_Assay_Workflow prep Reagent Preparation plate Assay Plate Setup prep->plate Add reagents to plate preinc Pre-incubation (37°C, 15 min) plate->preinc Add enzyme react Reaction Initiation preinc->react Add DTNB & Substrate measure Absorbance Measurement (412 nm) react->measure Kinetic read analyze Data Analysis (IC50) measure->analyze Calculate % inhibition

Caption: Workflow for the cholinesterase inhibition HTS assay.

Cell-Based Assay: M3 Muscarinic Receptor Antagonism

This cell-based assay is designed to identify carbamate compounds that act as antagonists for the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR).[15] This type of assay provides a more biologically relevant context compared to biochemical assays by evaluating compound activity in a living cell environment.[16][17][18][19]

Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq/11 signaling pathway.[15] Upon agonist binding (e.g., acetylcholine), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[15] Antagonists will block this signaling cascade.

M3_Receptor_Signaling_Pathway agonist Agonist (e.g., Acetylcholine) m3r Muscarinic M3 Receptor agonist->m3r Binds & Activates antagonist Carbamate Antagonist antagonist->m3r Blocks gq Gq/11 m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca2 Ca²⁺ Release er->ca2 Releases Ca²⁺ response Cellular Response ca2->response

Caption: M3 muscarinic receptor Gq signaling pathway.

Experimental Protocol

Materials and Reagents:

  • A cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).

  • Cell culture medium and supplements.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • An M3 receptor agonist (e.g., carbachol or acetylcholine).

  • Test carbamate compounds dissolved in DMSO.

  • A known M3 receptor antagonist (e.g., atropine) as a positive control.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well, black, clear-bottom microplates.

  • A fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR or equivalent).

Procedure:

  • Cell Plating:

    • Seed the M3 receptor-expressing cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive fluorescent dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test carbamate compounds at various concentrations to the assay plate. Also, add the positive control antagonist and vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the assay plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a pre-determined concentration of the agonist (e.g., EC80 concentration of carbachol) to all wells simultaneously using the integrated liquid handler.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

Data Analysis:

  • The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.

  • Determine the inhibitory effect of the carbamate compounds by comparing the agonist-stimulated fluorescence signal in the presence of the compound to the signal in the vehicle control wells.

  • Calculate the percentage of inhibition and plot it against the compound concentration to determine the IC50 value.

High-Throughput Screening for Pesticide Residues

For the detection of carbamate pesticides in samples like food or water, HTS methodologies often employ immunoassays or analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[20][21][22]

Immunoassay-Based Screening

Immunoassays, such as lateral flow immunochromatographic assays (LFIA), are rapid, simple, and cost-effective for screening large numbers of samples.[20] These assays rely on the specific binding between an antibody and the target carbamate pesticide.

Principle: A test strip contains a membrane with immobilized antibodies specific to a class of carbamate pesticides. When a sample extract is applied, if the target pesticide is present, it will compete with a labeled antigen for binding to the antibody, resulting in a change in the visual signal on the test line.

A study on developing monoclonal antibodies for carbamate pesticides reported the following IC50 values for their immunochromatographic assay:[23]

PesticideIC50 (ng/mL)
Carbofuran1.4
Isoprocarb8.4
Carbaryl13.8
LC-MS/MS Based Screening

For high-throughput quantitative analysis, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific method.[21][22][24]

Principle: Samples are extracted and injected into an HPLC system, where the carbamate compounds are separated based on their physicochemical properties. The separated compounds then enter a mass spectrometer, where they are ionized, and specific parent and daughter ions are detected and quantified.[24] This provides high sensitivity and selectivity.

Logical Workflow for Pesticide Screening

Pesticide_Screening_Workflow sample Sample Collection (e.g., Food, Water) extract Sample Extraction (e.g., QuEChERS) sample->extract screen Initial HTS (e.g., Immunoassay) extract->screen neg Negative Result screen->neg Below threshold pos Positive Result screen->pos Above threshold confirm Confirmatory Analysis (LC-MS/MS) pos->confirm quant Quantification & Reporting confirm->quant

Caption: Logical workflow for high-throughput pesticide screening.

Conclusion

The high-throughput screening assays detailed in these notes provide robust and scalable methods for the identification and characterization of carbamate compounds. The choice of assay—biochemical, cell-based, or analytical—will depend on the specific research question, whether it is for the discovery of novel therapeutics or the surveillance of environmental and food contaminants. Careful optimization and validation of these protocols are crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for Studying the Effects of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate (BPC) is a novel synthetic small molecule with a carbamate functional group. While the precise mechanism of action is under investigation, preliminary computational modeling and structural similarity to known kinase inhibitors suggest that BPC may act as an inhibitor of key signaling pathways implicated in oncogenesis. These application notes provide a comprehensive experimental framework for characterizing the biological effects of BPC, with a focus on its potential as an anti-cancer agent. The protocols detailed below are designed to assess its enzymatic activity, cellular effects, and in vivo preclinical efficacy and pharmacokinetics.

Hypothesized Mechanism of Action

It is hypothesized that this compound functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. BPC is postulated to bind to the ATP-binding pocket of a key kinase within this cascade, such as PI3K or AKT, thereby inhibiting its function and leading to downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.

I. In Vitro Efficacy and Mechanism of Action

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of BPC against a target kinase (e.g., PI3Kα).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the BPC stock solution in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 96-well plate, add the diluted BPC or vehicle (DMSO) to the appropriate wells.

    • Add the kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each BPC concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the BPC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]

Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)150,0000
0.01145,0003.3
0.1120,00020.0
178,00048.0
1025,00083.3
1005,00096.7
IC50 (µM) \multicolumn{2}{c
Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of BPC on the metabolic activity of cancer cells, which is an indicator of cell viability.[3]

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of BPC (e.g., 0.1 µM to 200 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[5]

    • Determine the IC50 value by plotting cell viability against the log of BPC concentration.[6][7]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2297.6
11.0584.0
100.6552.0
1000.2016.0
2000.108.0
IC50 (µM) \multicolumn{2}{c
Protocol 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol assesses the effect of BPC on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.[8][9][10]

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with BPC at concentrations around the IC50 value for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.[13][14]

    • Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-AKT/Total AKT (Relative Density)p-mTOR/Total mTOR (Relative Density)
Vehicle1.001.00
BPC (5 µM)0.620.55
BPC (10 µM)0.350.28
BPC (20 µM)0.150.12

II. In Vivo Preclinical Evaluation

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol determines the pharmacokinetic profile of BPC following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.[15][16][17]

Methodology:

  • Animal Dosing:

    • Administer BPC intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[18]

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of BPC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.[19]

    • Determine the oral bioavailability (F%).

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.251.5
AUC (0-t) (ng*h/mL)25006250
t1/2 (h)3.54.2
CL (L/h/kg)0.8-
Vd (L/kg)3.9-
F (%) \multicolumn{2}{c

III. Visualizations

G Experimental Workflow for In Vitro Screening of BPC cluster_0 Primary Screening cluster_1 Mechanism of Action Studies Kinase Assay Kinase Assay Cell Viability Assay Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Confirm Pathway Inhibition BPC BPC BPC->Kinase Assay Determine IC50 BPC->Cell Viability Assay Determine Cytotoxicity

Caption: In vitro screening workflow for this compound.

G Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition by BPC Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation BPC BPC BPC->AKT Inhibition

Caption: Proposed mechanism of BPC action on the PI3K/AKT/mTOR pathway.

G In Vivo Experimental Workflow for BPC cluster_0 Pharmacokinetics cluster_1 Efficacy Rat PK Study Rat PK Study Xenograft Model Xenograft Model Rat PK Study->Xenograft Model Inform Dose Selection BPC BPC BPC->Rat PK Study Determine Bioavailability

Caption: Workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for In Vitro and In Vivo Carbamate Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental models used to assess the biological effects of carbamates, a class of compounds known for their role as pesticides and their therapeutic applications. The primary mechanism of action for many carbamates is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2][3] This document outlines the key signaling pathways affected by carbamates, details in vitro and in vivo experimental models, and provides specific protocols for their evaluation.

Key Signaling Pathways Affected by Carbamates

Carbamates exert their biological effects through multiple signaling pathways. The most well-documented is the inhibition of acetylcholinesterase, but other pathways related to oxidative stress and cellular signaling are also impacted.

1. Acetylcholinesterase (AChE) Inhibition

The primary toxicological mechanism of carbamate pesticides is the inhibition of the AChE enzyme at neuronal synapses and neuromuscular junctions.[4] This inhibition is achieved through a process called carbamylation.[2][5] The consequence is an accumulation of the neurotransmitter acetylcholine (ACh), which leads to the overstimulation of muscarinic and nicotinic receptors.[2][6][7] This overstimulation results in a range of cholinergic effects, from hypersecretions to muscle fasciculations and, in severe cases, paralysis and death.[2][3] Unlike organophosphates, the carbamylation of AChE is reversible, meaning the enzyme can spontaneously regain function, which generally leads to a shorter duration of toxic effects.[1][3]

AChE_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Cell cluster_synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Receptor ACh Receptors (Muscarinic/Nicotinic) Overstimulation Cholinergic Overstimulation Receptor->Overstimulation Leads to ACh->Receptor Binds AChE AChE ACh->AChE Binds to Hydrolysis Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Catalyzes Carbamate Carbamate Carbamate->AChE Inhibits (Reversible)

Caption: Mechanism of reversible AChE inhibition by carbamates in the synaptic cleft.

2. Nrf2-Mediated Oxidative Stress Pathway

Exposure to carbamates can lead to the overproduction of reactive oxygen species (ROS), inducing oxidative stress.[4] The Nrf2 (NFE2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.[4][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress caused by carbamates, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and detoxification genes.[4] While short-term exposure can enhance antioxidant defenses, chronic exposure may lead to dysregulation of the Nrf2 pathway.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamate Carbamate Exposure ROS ↑ Reactive Oxygen Species (ROS) Carbamate->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Normal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Activates

Caption: Carbamate-induced oxidative stress and activation of the Nrf2 pathway.

In Vitro Experimental Models

In vitro models are essential for high-throughput screening, mechanistic studies, and reducing the reliance on animal testing.[9][10] They typically involve exposing cultured cells or isolated enzymes to carbamates and measuring specific endpoints.

Application Note: Common In Vitro Systems

  • Cell Lines : Human neuroblastoma cell lines like SH-SY5Y and neuronotypic PC12 cells are frequently used to study neurotoxic effects, as they express key neuronal markers, including AChE.[9][11][12] Other cell lines, such as Chinese hamster ovary (CHO-K1) cells, can be used to assess genotoxicity and cytotoxicity.[13]

  • Primary Assays :

    • AChE Inhibition Assays : These are fundamental for testing carbamates. Purified AChE (from sources like electric eel or human recombinant) or cell lysates can be used.[11][14] The Ellman method is a widely adopted colorimetric assay.[15]

    • Cytotoxicity Assays : Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) are used to measure reductions in cell viability and membrane integrity following carbamate exposure.[12][16]

    • Metabolism Assays : The metabolic fate of carbamates can be investigated using liver S9 fractions or microsomes from various species (e.g., human, rat, dog) to identify metabolites and metabolic pathways.[11][17][18]

Workflow for In Vitro Carbamate Toxicity Screening

In_Vitro_Workflow start Start: Select Cell Line (e.g., SH-SY5Y) culture Cell Culture & Seeding in Microplates start->culture exposure Expose Cells to Carbamate (Dose-Response Concentrations) culture->exposure incubation Incubate for Defined Period (e.g., 24h) exposure->incubation assays Perform Parallel Assays incubation->assays ache AChE Inhibition Assay (Cell Lysate) assays->ache mtt Cell Viability Assay (MTT) assays->mtt ros Oxidative Stress Assay (e.g., DCFDA) assays->ros data Data Acquisition (Spectrophotometer/Fluorometer) ache->data mtt->data ros->data analysis Data Analysis (IC50 / EC50 Calculation) data->analysis end End: Toxicity Profile analysis->end

Caption: A typical experimental workflow for in vitro carbamate toxicity testing.

Table 1: Summary of In Vitro Effects of Selected Carbamates

CarbamateCell LineAssayObserved Effect / PotencyCitation(s)
AldicarbDifferentiated SH-SY5YMTT / LDHReduced cell viability (IC50 > 10 µM)[12][16]
PhysostigminePC12 CellsDNA SynthesisInhibition of DNA synthesis[9]
PirimicarbCHO-K1 CellsMicronucleus AssayIncreased frequency of micronuclei (genotoxic)[13]
ZinebCHO-K1 CellsMTT / NRInhibition of cell viability and succinic dehydrogenase activity[13]
CarbofuranN2a CellsBERA BiosensorCaused cell membrane hyperpolarization, indicating AChE inhibition[19][20]
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method developed by Ellman and is suitable for use in a 96-well plate format.[15]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader capable of measuring absorbance at 412 nm)

  • Purified AChE (e.g., from electric eel) or cell/tissue lysate

  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4 or similar.[21]

  • Test carbamate compound, dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Ellman’s Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Assay Buffer (e.g., 400 Units/L).[14]

    • Prepare a stock solution of ATCh and DTNB in Assay Buffer.

    • Prepare serial dilutions of the test carbamate compound. The final solvent concentration should not affect enzyme activity (typically <1% DMSO).

  • Assay Setup (per well):

    • Add 45 µL of the AChE solution to each well (except for the "No Enzyme" control).[14]

    • Add 45 µL of Assay Buffer to the "No Enzyme" control well.[14]

    • Add 5 µL of the test carbamate dilution to the sample wells.

    • Add 5 µL of solvent to the "No Inhibitor" and "No Enzyme" control wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Prepare a Reaction Mix containing Assay Buffer, ATCh, and DTNB.

    • Add 150-200 µL of the Reaction Mix to each well to start the reaction.[14]

  • Measurement:

    • Immediately begin measuring the absorbance at 412 nm kinetically over 10-20 minutes, or take an endpoint reading after a fixed time. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each carbamate concentration relative to the "No Inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[12][16]

Materials:

  • 96-well tissue culture plates

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Test carbamate compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Spectrophotometer (plate reader capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the test carbamate. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement:

    • Measure the absorbance of each well at approximately 570 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability.

    • Plot percent viability versus log[carbamate concentration] to determine the IC50 value.

In Vivo Experimental Models

In vivo studies are critical for understanding the systemic toxicity, pharmacokinetics, and overall physiological effects of carbamates in a whole organism.[22]

Application Note: Common In Vivo Systems

  • Animal Models : Rodents (rats and mice) are the most common models for initial toxicity and efficacy testing.[22][23][24] Other species like rabbits, dogs, and non-human primates (marmosets) have also been used to model specific toxic effects like emesis.[2][25]

  • Study Design : Acute toxicity studies are often performed to determine the median lethal dose (LD50).[2] Sub-chronic and chronic studies assess the effects of repeated exposure. The route of administration (oral, dermal, inhalation) is chosen based on likely human exposure routes.[3][7]

  • Endpoints :

    • Cholinesterase Activity : The most relevant biomarker. AChE activity is measured in whole blood, red blood cells (RBCs), or brain tissue.[2][23] A substantial inhibition (>50-70%) is considered a confirmatory sign of poisoning.[2]

    • Clinical Signs : Observation of cholinergic signs (salivation, lacrimation, urination, diarrhea, muscle tremors) is a key component of toxicity assessment.[2]

    • Metabolite Analysis : Urine, blood, or tissue samples can be analyzed to identify and quantify carbamate metabolites, confirming exposure.[3]

    • Histopathology : Examination of tissues (especially brain, liver, and kidney) can reveal organ-specific damage.

Workflow for In Vivo Acute Oral Toxicity Study

In_Vivo_Workflow start Start: Select Animal Model (e.g., Wistar Rats) acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize grouping Randomize into Dose Groups (including vehicle control) acclimatize->grouping dosing Administer Carbamate via Oral Gavage (Single Dose) grouping->dosing observe Clinical Observation (Record cholinergic signs, morbidity, mortality) dosing->observe sampling Terminal Sample Collection (Blood, Brain, Organs) observe->sampling analysis Perform Parallel Analyses sampling->analysis che Brain/Blood AChE Activity analysis->che biochem Serum Biochemistry analysis->biochem histopath Organ Histopathology analysis->histopath data Data Analysis (LD50 Calculation, Statistical Tests) che->data biochem->data histopath->data end End: Toxicity Assessment data->end

Caption: A generalized workflow for an in vivo acute toxicity study of carbamates.

Table 2: Acute Oral LD50 of Selected Carbamates in Rats

CarbamateOral LD50 in Rats (mg/kg)Citation(s)
Aldicarb0.9[2]
Carbofuran8[2]
Methomyl17[2]
Propoxur95[2]
Carbaryl307[2]
Protocol 3: In Vivo Cholinesterase Activity Measurement in Rodents

This protocol describes the collection and processing of samples for AChE activity measurement following in vivo exposure.

Materials:

  • Test animals (e.g., rats)

  • Carbamate compound and vehicle for administration

  • Anesthesia and euthanasia supplies

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Brain dissection tools

  • Homogenization buffer (e.g., ice-cold phosphate buffer)

  • Tissue homogenizer

  • Centrifuge

  • AChE assay kit or reagents (as in Protocol 1)

Procedure:

  • Dosing and Observation:

    • Administer the carbamate to the animals at predetermined doses.

    • Observe animals for clinical signs of toxicity.

  • Sample Collection:

    • At a specified time point post-dosing, anesthetize the animal.

    • Collect blood via cardiac puncture or other appropriate method into anticoagulant tubes.

    • Perform euthanasia and immediately dissect the brain. Place it in ice-cold buffer.

  • Sample Preparation:

    • Blood: Use whole blood directly or centrifuge to separate plasma and red blood cells (RBCs). RBCs can be lysed to measure AChE activity.

    • Brain: Weigh a portion of the brain (e.g., cortex), add a known volume of homogenization buffer, and homogenize on ice. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet debris. The resulting supernatant is the brain lysate.

  • AChE Assay:

    • Determine the protein concentration of the brain lysate using a standard method (e.g., Bradford assay).

    • Perform the AChE inhibition assay on the blood samples and brain lysates as described in Protocol 1.

  • Data Analysis:

    • Calculate AChE activity, often expressed as units per mL of blood or units per mg of protein for brain tissue.

    • Compare the activity in treated groups to the vehicle control group to determine the percentage of AChE inhibition.

Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline based on the principles of the OECD 425 test guideline, which reduces the number of animals required to estimate the LD50.

Materials:

  • Test animals (e.g., female rats), one at a time.

  • Carbamate compound and appropriate vehicle (e.g., corn oil, water).

  • Oral gavage needles.

  • Animal cages and standard housing supplies.

Procedure:

  • Dose Selection:

    • Select a starting dose based on available data, typically a dose expected to be moderately toxic.

  • Sequential Dosing:

    • Dose a single animal by oral gavage.

    • Observe the animal for up to 48 hours for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives: The next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies: The next animal is dosed at a lower level.

  • Stopping Criteria:

    • The test is stopped when one of the predefined stopping criteria is met, such as:

      • Three consecutive animals survive at the upper dose limit.

      • Five animals have been tested with reversing outcomes (e.g., survival followed by death, or vice versa).

  • Observation Period:

    • All surviving animals are observed for a total of 14 days for any delayed effects.

  • Data Analysis:

    • The LD50 is calculated from the results of the tested animals using specialized software or statistical methods provided with the guideline. This method provides an estimate of the LD50 with a confidence interval.

Analytical Methods for Carbamate Quantification

Accurate quantification of carbamates in biological and environmental samples is crucial for exposure assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for thermally labile compounds like many carbamates. It is often coupled with post-column derivatization and fluorescence detection or with mass spectrometry (LC-MS) for high sensitivity and specificity.[26][27][28]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the confirmation and quantification of carbamates, particularly in multi-residue screening methods.[26][29]

References

Application Notes and Protocols for the Purification of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound of interest in synthetic chemistry and drug discovery. The purity of this compound is critical for its use in subsequent reactions and biological assays. This document provides detailed protocols for the purification of this compound using common laboratory techniques, namely recrystallization and flash column chromatography. The provided methodologies are based on established procedures for structurally related carbamate compounds and are intended to serve as a starting point for optimization.

Data Presentation

Due to the lack of specific literature data for the purification of this compound, the following table summarizes purification outcomes for structurally analogous carbamate compounds. This data can be used to guide the selection of a suitable purification strategy.

Compound NamePurification MethodSolvent System / EluentPurityYieldReference
Benzyl hydroxymethyl carbamateRecrystallizationEthyl acetate / HexaneHigh90%[1]
Benzyl hydroxymethyl carbamateRecrystallizationtert-Butyl methyl ether (TBME)Analytically pure-[1]
benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamateColumn chromatography or RecrystallizationNot specified>95%-[2]
tert-Butyl N-[...]-carbamatesFlash column chromatographyPetrol ether / Ethyl acetate (gradient)-75-85%[3]
Benzyl 2-Phenyl-1H-pyrrole-1-carboxylateFlash column chromatographyEthyl acetate / Hexanes (1:20)-76%[4]

Experimental Protocols

The following protocols are recommended for the purification of this compound. It is advised to monitor the purification process by Thin Layer Chromatography (TLC) to determine the optimal conditions.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

1.1. Solvent System: Ethyl Acetate and Hexane [1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm ethyl acetate. Stir the solution gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the warm solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (5 °C) can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane/ethyl acetate (2:1) solution to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

1.2. Solvent System: tert-Butyl Methyl Ether (TBME) [1]

  • Dissolution: Dissolve the crude product in a minimal amount of hot TBME.

  • Cooling: Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold TBME.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. Based on related compounds, a gradient of ethyl acetate in hexanes or petrol ether is recommended.[3][4] Start with a low polarity eluent and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualization of Purification Workflow

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product This compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography Adsorb on silica gel PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis Collect crystals ColumnChromatography->PurityAnalysis Collect fractions PureProduct Pure Product (>95%) PurityAnalysis->PureProduct Purity >95% Impure Impure Fractions PurityAnalysis->Impure Purity <95% Repurify Repurify Impure->Repurify Repurify->ColumnChromatography AnalyticalWorkflow Start Purified Sample TLC TLC Analysis (Spot comparison) Start->TLC HPLC HPLC Analysis (Purity assessment) Start->HPLC TLC->HPLC NMR NMR Spectroscopy (Structural confirmation) HPLC->NMR HRMS HRMS (Molecular weight confirmation) NMR->HRMS Final Characterized Pure Compound HRMS->Final

References

Application Notes and Protocols: Benzyl (1-phenylcyclopropyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a valuable precursor in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The rigid cyclopropyl scaffold fused to a phenyl ring offers a unique three-dimensional structure that can be exploited to probe biological targets. The carbamate functionality serves as a convenient protecting group for the primary amine, allowing for selective transformations at other positions of the molecule or enabling N-functionalization after deprotection.

These application notes provide detailed protocols for the synthesis of this compound, its characterization, and its use as a precursor in subsequent chemical transformations.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₁₇NO₂[1]
Molecular Weight 267.32 g/mol [1]
CAS Number 1324000-40-9[1]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from 1-phenylcyclopropanecarbonitrile. The first step involves the reduction of the nitrile to the corresponding primary amine, 1-phenylcyclopropan-1-amine. The subsequent step is the protection of the amine with a benzyloxycarbonyl (Cbz) group.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cbz Protection 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropan-1-amine 1-Phenylcyclopropan-1-amine 1-Phenylcyclopropanecarbonitrile->1-Phenylcyclopropan-1-amine LiAlH4, THF This compound This compound 1-Phenylcyclopropan-1-amine->this compound Benzyl Chloroformate, Base

Fig. 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Phenylcyclopropan-1-amine

This protocol describes the reduction of 1-phenylcyclopropanecarbonitrile to 1-phenylcyclopropan-1-amine using lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • 10% v/v Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of 1-phenylcyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction is cooled to 0 °C and quenched by the cautious dropwise addition of saturated aqueous sodium sulfate solution to decompose excess LiAlH₄.[2]

  • A 10% v/v sulfuric acid solution is then added, and the aqueous layer is extracted with diethyl ether.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenylcyclopropan-1-amine.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYield
1-Phenylcyclopropanecarbonitrile1-Phenylcyclopropan-1-amineLiAlH₄THF4-6 hTypically high
Protocol 2: Synthesis of this compound

This protocol details the N-benzyloxycarbonyl (Cbz) protection of 1-phenylcyclopropan-1-amine.

Materials:

  • 1-Phenylcyclopropan-1-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate solution or an organic base (e.g., triethylamine)

  • Dichloromethane (DCM) or a biphasic system with water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • 1-Phenylcyclopropan-1-amine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • The solution is cooled to 0 °C, and an aqueous solution of sodium carbonate (or an organic base like triethylamine, 1.5 equivalents) is added.

  • Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the organic layer is separated (if a biphasic system is used) or the reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYield
1-Phenylcyclopropan-1-amineThis compoundBenzyl Chloroformate, BaseDCM or Dioxane/Water2-4 hGood to excellent

Application as a Precursor: Synthesis of N-substituted 1-Phenylcyclopropylamines

This compound is an excellent precursor for the synthesis of N-substituted 1-phenylcyclopropylamines. The Cbz group can be readily removed under neutral conditions by catalytic hydrogenation, and the resulting primary amine can be functionalized in situ or after isolation.

Application_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Functionalization This compound This compound 1-Phenylcyclopropan-1-amine 1-Phenylcyclopropan-1-amine This compound->1-Phenylcyclopropan-1-amine H2, Pd/C N-Substituted 1-phenylcyclopropylamine N-Substituted 1-phenylcyclopropylamine 1-Phenylcyclopropan-1-amine->N-Substituted 1-phenylcyclopropylamine Electrophile (e.g., Acyl Chloride)

Fig. 2: General workflow for the use of this compound as a precursor.
Protocol 3: Deprotection and N-Acetylation to yield N-(1-phenylcyclopropyl)acetamide

This protocol demonstrates the utility of this compound as a precursor by its conversion to N-(1-phenylcyclopropyl)acetamide.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Deprotection of this compound

  • This compound (1.0 equivalent) is dissolved in methanol or ethanol.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give crude 1-phenylcyclopropan-1-amine. This can be used directly in the next step or purified.

Part B: N-Acetylation

  • The crude 1-phenylcyclopropan-1-amine (1.0 equivalent) is dissolved in dichloromethane and cooled to 0 °C.

  • Triethylamine (1.2 equivalents) is added, followed by the dropwise addition of acetyl chloride (1.1 equivalents).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude N-(1-phenylcyclopropyl)acetamide is purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialIntermediateFinal ProductReagentsSolventOverall Yield
This compound1-Phenylcyclopropan-1-amineN-(1-phenylcyclopropyl)acetamide1. H₂, Pd/C2. Acetyl Chloride, Et₃N1. MeOH2. DCMGood to excellent over two steps

Characterization Data

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

  • δ 7.30-7.40 (m, 10H): Aromatic protons from both the phenyl and benzyl groups.

  • δ 5.11 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).[4]

  • δ ~5.0 (br s, 1H): NH proton of the carbamate.

  • δ 1.10-1.50 (m, 4H): Methylene protons of the cyclopropyl ring.

Expected ¹³C NMR Signals (CDCl₃, 100 MHz):

  • δ ~156.0: Carbonyl carbon of the carbamate.

  • δ ~140.0-127.0: Aromatic carbons.

  • δ ~67.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).

  • δ ~35.0: Quaternary carbon of the cyclopropyl ring attached to the nitrogen.

  • δ ~15.0: Methylene carbons of the cyclopropyl ring.

Conclusion

This compound is a versatile synthetic intermediate. The protocols provided herein offer a clear pathway for its synthesis and demonstrate its utility as a precursor for N-functionalized 1-phenylcyclopropylamines. The stable Cbz protecting group allows for a wide range of chemical modifications on other parts of the molecule, and its clean removal under catalytic hydrogenation conditions makes it an attractive choice for complex synthetic strategies in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of Benzyl (1-phenylcyclopropyl)carbamate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthetic route involves the reaction of 1-phenylcyclopropanamine with benzyl chloroformate in the presence of a base. This reaction, a nucleophilic acyl substitution, results in the formation of the carbamate linkage.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for a successful synthesis include:

  • Reaction Temperature: Low temperatures (typically 0 °C to room temperature) are often employed to control the exothermicity of the reaction and minimize side product formation.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze benzyl chloroformate and lead to the formation of undesired byproducts. The use of anhydrous solvents and dry glassware is crucial.[1]

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[1]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important to ensure complete conversion of the starting amine and to minimize excess reagents that may complicate purification.

Q3: What are the common side reactions observed in this synthesis?

The primary side reaction is the formation of symmetrical urea, which occurs when the isocyanate intermediate (formed from the reaction of the amine with phosgene impurities in the chloroformate or from side reactions) reacts with the starting amine.[1] Hydrolysis of benzyl chloroformate to benzyl alcohol is another potential side reaction if water is present.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The consumption of the limiting reagent (typically 1-phenylcyclopropanamine) and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Inactive benzyl chloroformate. 2. Insufficiently basic reaction conditions. 3. Low reactivity of the sterically hindered 1-phenylcyclopropanamine. 4. Presence of moisture.1. Use freshly opened or properly stored benzyl chloroformate. 2. Ensure the base is added in at least a stoichiometric amount to the amine. 3. Increase the reaction time or slightly elevate the temperature (e.g., to room temperature or 40 °C). 4. Use anhydrous solvents and dry glassware. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Presence of a Significant Amount of Urea Byproduct 1. Reaction of the starting amine with isocyanate impurities or in situ formed isocyanate. 2. Presence of water leading to the hydrolysis of benzyl chloroformate and subsequent side reactions.1. Add the benzyl chloroformate solution slowly to the solution of the amine and base to maintain a low concentration of the electrophile. 2. Ensure strict anhydrous conditions throughout the experiment.
Difficult Purification of the Final Product 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. Oily nature of the product.1. Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be beneficial. 2. If the product is an oil, consider crystallization from a suitable solvent system. Trituration with a non-polar solvent like hexane can sometimes induce solidification.
Incomplete Consumption of Starting Amine 1. Insufficient amount of benzyl chloroformate. 2. Steric hindrance of the 1-phenylcyclopropylamine slowing down the reaction.1. Use a slight excess (e.g., 1.1 equivalents) of benzyl chloroformate. 2. Increase the reaction time and/or temperature as mentioned above.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanamine (via Curtius Rearrangement)

This protocol is adapted from procedures for the synthesis of similar cyclopropylamines.

Materials:

  • 1-Phenylcyclopropanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Sodium azide

  • Anhydrous toluene

  • Benzyl alcohol

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq.) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours at 0 °C.

  • Curtius Rearrangement and Trapping: Carefully extract the acyl azide into cold toluene. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Heat the toluene solution to reflux (around 80-110 °C) until the acyl azide is converted to the isocyanate (monitor by IR spectroscopy by the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹). Add anhydrous benzyl alcohol (1.2 eq.) to the solution and continue to reflux for an additional 2-4 hours to form the benzyl carbamate protected intermediate.

  • Deprotection (if necessary to isolate the amine): The resulting benzyl carbamate can be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield 1-phenylcyclopropanamine. Alternatively, for the synthesis of the final product, the isocyanate can be trapped directly.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Phenylcyclopropanamine

  • Benzyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over a period of 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification 1-Phenylcyclopropanamine 1-Phenylcyclopropanamine Reaction Reaction 1-Phenylcyclopropanamine->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction Base Base (TEA or DIPEA) Base->Reaction Solvent Anhydrous Solvent (DCM or THF) Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Crude_Product Crude Product Purified_Product This compound Crude_Product->Purified_Product Column Chromatography Reaction->Crude_Product Work-up

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Amine, Chloroformate) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Base Ensure Sufficient Base Start->Check_Base Increase_Time_Temp Increase Reaction Time / Temperature Check_Reagents->Increase_Time_Temp If Reagents OK Check_Conditions->Increase_Time_Temp If Conditions OK Check_Base->Increase_Time_Temp If Base OK Side_Reaction Significant Urea Byproduct? Increase_Time_Temp->Side_Reaction Slow_Addition Implement Slow Addition of Chloroformate Side_Reaction->Slow_Addition Yes Strict_Anhydrous Re-dry Solvents & Glassware Side_Reaction->Strict_Anhydrous Yes Success Improved Yield Side_Reaction->Success No Slow_Addition->Success Strict_Anhydrous->Success

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Benzyl (1-phenylcyclopropyl)carbamate synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate in the presence of a base. The primary amine acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate, which leads to the formation of the carbamate and a hydrochloride salt of the base.

Q2: What are the most critical factors affecting the yield of this reaction?

A2: The key factors influencing the yield include the purity of the starting materials (especially the 1-phenylcyclopropylamine), the choice of base and solvent, the reaction temperature, and the efficiency of mixing. Moisture is also a critical factor as it can hydrolyze the benzyl chloroformate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexane and ethyl acetate. The starting amine and the carbamate product should have different Rf values, allowing for clear visualization of the conversion.

Q4: What are the common impurities or byproducts in this synthesis?

A4: Common impurities include unreacted 1-phenylcyclopropylamine, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially dibenzyl carbonate. In some cases, side reactions involving the cyclopropane ring might occur under harsh conditions, though this is less common.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Benzyl Chloroformate: The reagent is sensitive to moisture and can degrade over time.- Use a fresh bottle of benzyl chloroformate. - Ensure the reagent has been stored under an inert atmosphere.
2. Impure 1-phenylcyclopropylamine: The presence of impurities or residual acid from its synthesis can neutralize the base and inhibit the reaction.- Purify the 1-phenylcyclopropylamine by distillation or column chromatography before use. - Ensure the amine is fully neutralized if it was isolated as a salt.
3. Inappropriate Base: The chosen base may not be strong enough to effectively scavenge the HCl produced during the reaction.- Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). - An inorganic base like potassium carbonate can also be used, but may require a phase-transfer catalyst for optimal results in some solvent systems.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may be sluggish due to steric hindrance from the 1-phenylcyclopropyl group.- Allow the reaction to stir for a longer period (monitor by TLC). - Consider a moderate increase in temperature (e.g., from 0 °C to room temperature), but be cautious of potential side reactions.
2. Poor Mixing: In a biphasic system or with a heterogeneous base, inefficient stirring can limit the reaction rate.- Ensure vigorous stirring throughout the reaction.
Formation of Multiple Products 1. Over-reaction: Although less common for this specific reaction, prolonged reaction times at elevated temperatures could potentially lead to side reactions.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
2. Unwanted side reactions: The cyclopropane ring can be susceptible to opening under certain acidic or high-temperature conditions.- Maintain a basic pH throughout the reaction. - Avoid excessive heating.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the product and the starting amine might be similar, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Emulsion formation during work-up: This can make the separation of aqueous and organic layers difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the organic layer through a pad of celite or sodium sulfate.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of carbamate formation, based on analogous reactions of primary amines with benzyl chloroformate.

Table 1: Effect of Base on Yield

Base Solvent Temperature (°C) Typical Yield (%)
TriethylamineDichloromethane0 to 2585-95
Diisopropylethylamine (DIPEA)Dichloromethane0 to 2580-90
Potassium CarbonateAcetone2575-85
Sodium BicarbonateDichloromethane/Water0 to 2570-80

Table 2: Effect of Solvent on Yield

Solvent Base Temperature (°C) Typical Yield (%)
Dichloromethane (DCM)Triethylamine0 to 2585-95
Tetrahydrofuran (THF)Triethylamine0 to 2580-90
AcetonitrileTriethylamine0 to 2575-85
Ethyl AcetateTriethylamine0 to 2570-80

Table 3: Effect of Temperature on Yield

Temperature (°C) Solvent Base Typical Yield (%)
0DichloromethaneTriethylamine90-95
25 (Room Temp.)DichloromethaneTriethylamine85-90
40DichloromethaneTriethylamine75-85 (potential for more side products)

Experimental Protocols

Protocol 1: Synthesis of 1-phenylcyclopropylamine (Precursor)

This protocol is based on a Curtius rearrangement of 1-phenylcyclopropanecarboxylic acid.

Step 1: Synthesis of 1-phenylcyclopropanecarboxylic acid

  • To a solution of phenylacetonitrile (1 equivalent) in a suitable solvent such as toluene, add a strong base like sodium amide (NaNH2) or sodium hydride (NaH) at 0 °C.

  • After stirring for 30 minutes, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclopropanecarbonitrile.

  • Hydrolyze the nitrile to the carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol and water.

  • After the reaction is complete, cool the mixture and acidify with concentrated HCl to precipitate the 1-phenylcyclopropanecarboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Step 2: Curtius Rearrangement to 1-phenylcyclopropylamine

  • To a solution of 1-phenylcyclopropanecarboxylic acid (1 equivalent) in an inert solvent like toluene, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add benzyl alcohol (2 equivalents). Continue to heat at reflux for several hours to form the benzyl carbamate intermediate.

  • Cool the reaction mixture and purify the intermediate by column chromatography.

  • Deprotect the carbamate by catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or by using a strong acid like HBr in acetic acid to yield 1-phenylcyclopropylamine.[1][2][3][4]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 1-phenylcyclopropylamine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a pure solid.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Phenylacetonitrile Phenylacetonitrile Cyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Phenylacetonitrile->Cyclopropanecarbonitrile Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanecarbonitrile Base1 Strong Base (e.g., NaH) Base1->Cyclopropanecarbonitrile Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Cyclopropanecarbonitrile->Hydrolysis Carboxylic_Acid 1-Phenylcyclopropanecarboxylic Acid Hydrolysis->Carboxylic_Acid Isocyanate 1-Phenylcyclopropyl Isocyanate Carboxylic_Acid->Isocyanate Curtius Rearrangement DPPA DPPA, Et3N DPPA->Isocyanate Intermediate_Carbamate Intermediate Carbamate Isocyanate->Intermediate_Carbamate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Intermediate_Carbamate Deprotection Deprotection (H2, Pd/C or HBr) Intermediate_Carbamate->Deprotection Amine 1-Phenylcyclopropylamine Deprotection->Amine Start_Amine 1-Phenylcyclopropylamine Amine->Start_Amine Use in next step Reaction Reaction (DCM, 0°C to RT) Start_Amine->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction Base2 Base (e.g., Triethylamine) Base2->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Benzyl (1-phenylcyclopropyl)carbamate Check_Reagents Check Purity and Activity of Starting Materials Start->Check_Reagents Reagents_OK Reagents are OK Check_Reagents->Reagents_OK Test Reagents_Bad Degraded/Impure Reagents Check_Reagents->Reagents_Bad Test Check_Conditions Review Reaction Conditions Reagents_OK->Check_Conditions Use_Fresh Use fresh Benzyl Chloroformate. Purify 1-phenylcyclopropylamine. Reagents_Bad->Use_Fresh Conditions_OK Conditions seem appropriate Check_Conditions->Conditions_OK Review Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad Review Check_Procedure Examine Experimental Procedure Conditions_OK->Check_Procedure Optimize_Conditions Optimize Base, Solvent, or Temperature. (Refer to Data Tables) Conditions_Bad->Optimize_Conditions Procedure_OK Procedure followed correctly Check_Procedure->Procedure_OK Verify Procedure_Bad Procedural Error Check_Procedure->Procedure_Bad Verify Final_Check If yield is still low, consider alternative synthetic routes. Procedure_OK->Final_Check Correct_Procedure Ensure anhydrous conditions. Improve mixing. Monitor reaction by TLC. Procedure_Bad->Correct_Procedure

Caption: Troubleshooting guide for improving the yield of this compound.

References

Technical Support Center: Benzyl (1-phenylcyclopropyl)carbamate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Benzyl (1-phenylcyclopropyl)carbamate. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during synthesis and application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 1324000-40-9) is an organic compound with the molecular formula C₁₇H₁₇NO₂.[1] It is classified as a carbamate, which is a functional group derived from carbamic acid. Structurally, it features a benzyl protecting group attached to the nitrogen of a 1-phenylcyclopropylamine core. This compound is typically a solid at room temperature and should be stored in a dry, sealed container.[2]

Q2: What are the primary applications of this compound?

This compound is primarily used as a synthetic intermediate or building block in medicinal chemistry and drug discovery.[2] The carbamate group serves as a stable, protected form of an amine, which can be deprotected in later synthetic steps. Its unique three-dimensional cyclopropyl structure is of interest in designing novel bioactive molecules, potentially for developing new antimicrobial or anticancer agents.[2]

Q3: What are the common synthetic routes to produce carbamates like this one?

Several general methods exist for carbamate synthesis, including:

  • Reaction of an amine with a chloroformate: This is a widely used method where an amine (like 1-phenylcyclopropan-1-amine) reacts with an alkyl or benzyl chloroformate (like benzyl chloroformate) in the presence of a base.[3]

  • Reaction of an alcohol with an isocyanate: This route is fundamental in polyurethane production but is also used for synthesizing individual carbamate molecules.[3][4] However, isocyanates are often toxic and moisture-sensitive.[3]

  • Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate intermediate that can then be trapped by an alcohol (like benzyl alcohol) to form the carbamate.[3][5]

  • Carbon Dioxide (CO₂) Fixation: Modern methods involve the reaction of an amine, carbon dioxide, and an alkyl halide, often catalyzed by a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3][4]

Q4: What are the critical safety precautions for carbamate synthesis?

Many reagents used in carbamate synthesis are hazardous. Phosgene and its derivatives are highly toxic.[3][6] Isocyanates are also considered toxic and require careful handling to avoid inhalation and skin contact.[4] Reagents like benzyl chloroformate are corrosive and lachrymatory. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.

Section 2: Troubleshooting Guide

Q1: My synthesis of this compound resulted in a very low or no yield. What are the first things I should check?

When facing low yields, a systematic review of your experimental setup is essential.[7]

  • Reagent Quality: Verify the purity and integrity of your starting materials. The key reactants, such as 1-phenylcyclopropan-1-amine and benzyl chloroformate, should be pure. Chloroformates can degrade over time, especially if exposed to moisture.[7]

  • Anhydrous Conditions: Carbamate synthesis is often highly sensitive to moisture. Water can react with chloroformates or isocyanate intermediates, leading to unwanted side reactions and consumption of starting materials. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]

  • Reaction Temperature: Check that the reaction was maintained at the optimal temperature. Some reactions require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or heating to ensure completion.

  • Base Stoichiometry and Strength: Ensure the correct amount of a suitable base was used. The base is critical for scavenging the acid byproduct (e.g., HCl). If the base is too weak or not present in sufficient quantity, the reaction may stall.

G start Low / No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_moisture Moisture Contamination? start->check_moisture check_base Base Strength / Activity Issue? start->check_base outcome_reagents Use fresh/purified reagents. Verify calculations. check_reagents->outcome_reagents outcome_conditions Optimize temperature and reaction time. check_conditions->outcome_conditions outcome_dry Use anhydrous solvents/glassware. Run under inert gas. check_moisture->outcome_dry outcome_base Use fresh base or a stronger, non-nucleophilic base. check_base->outcome_base

Troubleshooting logic for low product yield.

Q2: I see significant byproduct formation in my reaction. How can I identify and minimize it?

Byproduct formation is a common issue. A major culprit in reactions involving isocyanate intermediates is the formation of symmetrical ureas.[7]

  • Cause: If water is present in the reaction, it can react with an isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to create a highly stable and often insoluble symmetrical urea byproduct.[7]

  • Prevention: The most effective prevention strategy is to maintain strict anhydrous conditions. Use freshly distilled anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere will also help prevent atmospheric moisture from entering the system.[7]

Another potential side reaction is N-alkylation of the starting amine, especially in three-component reactions involving an alkyl halide.[7] Optimizing the order of reagent addition and reaction conditions can help mitigate this.

G cluster_desired Desired Reaction Pathway cluster_side Common Side Reaction (via Isocyanate) amine Amine (1-phenylcyclopropan-1-amine) product Desired Carbamate Product amine->product reagent Benzyl Chloroformate reagent->product isocyanate Isocyanate Intermediate (if formed) carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + H2O urea Symmetrical Urea Byproduct isocyanate->urea + new Amine water Water Contamination water->carbamic_acid new_amine Amine + CO2 carbamic_acid->new_amine new_amine->urea

Formation pathway of a common symmetrical urea byproduct.

Q3: My purification by column chromatography is not effective. What can I try?

If standard silica gel chromatography is failing to provide pure product, consider the following:

  • Solvent System Optimization: Experiment with different solvent polarities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate your product from closely-eluting impurities.

  • Recrystallization: If your crude product is semi-pure and solid, recrystallization is an excellent alternative for purification. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.[8]

  • Alternative Stationary Phase: If your compound is basic, it may be interacting strongly with the acidic silica gel. Consider using a different stationary phase, such as neutral alumina, or pre-treating the silica gel with a small amount of triethylamine in your eluent to neutralize active sites.

Section 3: Experimental Protocol

This section provides a representative protocol for the synthesis of this compound via the chloroformate method.

Objective: To synthesize this compound.

Materials:

  • 1-phenylcyclopropan-1-amine

  • Benzyl chloroformate

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylcyclopropan-1-amine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Chloroformate Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Analysis: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

G reagents Reagent Preparation (1-phenylcyclopropan-1-amine, benzyl chloroformate, base) setup Reaction Setup (Anhydrous conditions, inert atm) reagents->setup reaction Reaction (Controlled temperature) setup->reaction quench Workup: Quenching (e.g., with water or NaHCO3) reaction->quench extract Workup: Extraction (e.g., DCM/water) quench->extract dry Drying Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Product Analysis (NMR, MS) purify->analyze

Experimental workflow for this compound synthesis.

Section 4: Quantitative Data Summary

The following table summarizes common conditions for carbamate synthesis to aid in experimental design. Note that optimal conditions will vary based on the specific substrates.

MethodAmine/AlcoholAcylating/Carbonyl SourceBase / CatalystTypical SolventTemp (°C)Potential Issues
Chloroformate Primary/Secondary AmineBenzyl ChloroformateEt₃N, DIPEADCM, THF0 to RTMoisture sensitivity, HCl byproduct
Isocyanate Benzyl Alcohol1-phenylcyclopropyl isocyanateNone or mild baseToluene, THFRT to 80Toxic/sensitive isocyanate, urea formation
Curtius Rearrangement Benzyl AlcoholAcyl azide (from carboxylic acid)DPPA, Et₃NToluene, Dioxane80 to 110Toxic azide reagents, high temperatures
CO₂ Fixation Primary/Secondary AmineCO₂, Benzyl BromideDBU, TBDMeCN, DMF50 to 100N-alkylation byproduct, requires pressure

References

Technical Support Center: Optimization of Reaction Conditions for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbamate synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered during carbamate synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My carbamate synthesis reaction is resulting in a low yield or no product at all. What are the initial checks I should perform?

A1: When faced with a low or no yield, a systematic evaluation of your experimental setup and reagents is the first critical step.

  • Reagent Quality: The purity and stability of your starting materials are crucial. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be used fresh or stored under anhydrous conditions.[1] Similarly, ensure your amine and alcohol/phenol are pure and dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. Water can react with isocyanates to form unstable carbamic acids, which can then decompose or lead to the formation of undesired urea byproducts.[1] Always use oven-dried glassware and anhydrous solvents.

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is slow, has stalled, or if the product is decomposing.[2]

Q2: I am observing a significant amount of symmetric urea as a byproduct. What is the cause and how can I minimize it?

A2: Symmetric urea formation is a common side reaction, especially when using isocyanates. It occurs when the isocyanate reacts with an amine. This can be the starting amine or an amine formed from the decomposition of the carbamic acid intermediate in the presence of water.

Strategies to Minimize Urea Formation:

  • Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Use anhydrous solvents and oven-dried glassware.[1]

  • Order of Addition: In some cases, adding the isocyanate slowly to the alcohol/phenol solution can favor the formation of the carbamate over the urea byproduct.

  • Use of Catalysts: Certain catalysts can selectively promote the reaction of the isocyanate with the alcohol over the amine.

Q3: My reaction is sluggish and not going to completion. What can I do to improve the reaction rate?

A3: Several factors can influence the rate of carbamate formation.

  • Temperature: Increasing the reaction temperature often increases the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and decomposition of products. Optimization is key.

  • Catalyst: The use of a catalyst can significantly accelerate the reaction. Common catalysts include tertiary amines (e.g., triethylamine, DBU), and organotin compounds (e.g., dibutyltin dilaurate).[3] The choice of catalyst depends on the specific substrates and reaction conditions.

  • Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents of varying polarities are commonly used. Experimenting with different solvents can help identify the optimal medium for your specific reaction.[4]

Issue 2: Product Purification Challenges

Q4: I am having difficulty purifying my carbamate product. What are some common issues and their solutions?

A4: Purification of carbamates can sometimes be challenging due to their properties and potential impurities.

  • Co-elution with Starting Materials: If the polarity of your product is similar to that of the starting materials, separation by column chromatography can be difficult. Ensure the reaction has gone to completion by monitoring with TLC. If separation is still an issue, consider derivatizing the starting material to alter its polarity or using a different purification technique like recrystallization or distillation if applicable.

  • Product Instability on Silica Gel: Some carbamates can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.[2]

  • Crystallization of Carbamate in Solution: In some cases, the carbamate product may crystallize out of the reaction mixture, which can be a purification advantage but can also pose operational challenges in larger-scale reactions.[5]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on carbamate synthesis to aid in your experimental design and optimization.

Table 1: Effect of Base on the Yield of Carbamate Synthesis from 4-Nitroaniline and CO2 [6]

EntryBaseYield (%)pKa (in CH3CN)
1None0-
2DIPA918.8
3DIPEA918.5
4TMG7823.3
5DBU8224.3
6MTBD9325.4
7TBD6826.0
8tBu-TMG9526.5

DIPA = Diisopropylamine, DIPEA = N,N-Diisopropylethylamine, TMG = 1,1,3,3-Tetramethylguanidine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, tBu-TMG = tert-Butyltetramethylguanidine.

Table 2: Optimization of Reaction Conditions for Continuous Synthesis of Butyl Carbamate from Aniline and Butyl Bromide [7]

EntryParameter VariedConditionConversion (%)Byproduct (%)
1Temperature (°C)6065<1
2Temperature (°C)70822
3Temperature (°C)807915
4Pressure (bar)1552
5Pressure (bar)5757
6Pressure (bar)76913
7DBU (equiv)1.5753
8DBU (equiv)2.5814
9Butyl Bromide (equiv)1.5781
10Butyl Bromide (equiv)2.5915

Reaction conditions: Aniline (1.0 equiv), DBU (2.0 equiv), Butyl Bromide (2.0 equiv) in MeCN, CO2 flow rate 6.0 mL/min, unless otherwise specified.

Experimental Protocols

Below are detailed methodologies for common carbamate synthesis reactions.

Protocol 1: Synthesis of an O-Aryl N-Isopropylcarbamate from a Phenol and Isopropyl Isocyanate [3]

  • Materials:

    • Phenol (1.0 eq)

    • Isopropyl isocyanate (1.0 eq)

    • Dibutyltin dilaurate (DBTDL) (0.05 eq)

    • Anhydrous toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of the phenol and DBTDL in anhydrous toluene under an inert atmosphere, add isopropyl isocyanate at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or flash column chromatography.

  • Safety Precautions: Isocyanates are toxic and moisture-sensitive. Handle in a well-ventilated fume hood and under an inert atmosphere. Organotin catalysts are also toxic. Wear appropriate personal protective equipment.

Protocol 2: Synthesis of Ethyl N-Methylcarbamate from Methylamine and Ethyl Chloroformate [8]

  • Materials:

    • 33% Aqueous methylamine solution (2 moles)

    • Ethyl chloroformate (2 moles)

    • Sodium hydroxide (2 moles)

    • Ether

    • Potassium carbonate

  • Procedure:

    • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine ether and the aqueous methylamine solution.

    • Once the mixture has cooled to 5°C, add ethyl chloroformate while maintaining the temperature below 5°C.

    • When approximately half of the chloroformate has been added, begin the simultaneous dropwise addition of a cold solution of sodium hydroxide in water and the remaining ethyl chloroformate, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the mixture to stand for 15 minutes.

    • Separate the ether layer and extract the aqueous layer with ether.

    • Combine the ether layers and dry them with potassium carbonate.

    • Distill off the ether and then distill the residue under reduced pressure to obtain the product.

  • Safety Precautions: Ethyl chloroformate is corrosive and a lachrymator. Methylamine is a flammable and corrosive gas. Perform this reaction in a well-ventilated fume hood. The reaction is exothermic and requires careful temperature control.

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism cluster_amine_activation Amine Activation cluster_carbamate_formation Carbamate Formation Amine R₂NH CarbamicAcid R₂NCOOH (Carbamic Acid) Amine->CarbamicAcid + CO₂ CO2 CO₂ CarbamateAnion R₂NCOO⁻ (Carbamate Anion) CarbamicAcid->CarbamateAnion + Base - Base-H⁺ Base Base Carbamate R₂NCOOR' (Carbamate) CarbamateAnion->Carbamate + R'-X - X⁻ Electrophile R'-X (e.g., Alkyl Halide)

Caption: General reaction mechanism for carbamate synthesis from an amine and CO2.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Carbamate Yield CheckReagents Check Reagent Purity & Stability (Amine, Isocyanate/Chloroformate, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) Start->CheckConditions MonitorReaction Monitor Reaction Progress (TLC/GC/LC-MS) CheckReagents->MonitorReaction CheckConditions->MonitorReaction ReactionStalled Reaction Stalled / Incomplete? MonitorReaction->ReactionStalled OptimizeTemp Optimize Temperature ReactionStalled->OptimizeTemp Yes SideProducts Significant Side Products Observed? ReactionStalled->SideProducts No AddCatalyst Add/Change Catalyst OptimizeTemp->AddCatalyst AddCatalyst->MonitorReaction IdentifyByproducts Identify Side Products (NMR, MS) SideProducts->IdentifyByproducts Yes PurificationIssues Purification Issues? SideProducts->PurificationIssues No AddressUrea Urea Formation? -> Stricter Anhydrous Conditions IdentifyByproducts->AddressUrea AddressAlkylation N-Alkylation? -> Modify Base/Solvent IdentifyByproducts->AddressAlkylation AddressUrea->MonitorReaction AddressAlkylation->MonitorReaction ModifyPurification Modify Purification Method (e.g., Neutralize Silica, Recrystallize) PurificationIssues->ModifyPurification Yes Success Improved Yield PurificationIssues->Success No ModifyPurification->Success

Caption: A logical workflow for troubleshooting low yields in carbamate synthesis.

References

Technical Support Center: Benzyl (1-phenylcyclopropyl)carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Benzyl (1-phenylcyclopropyl)carbamate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: I am not seeing my compound of interest, this compound, when analyzing by Gas Chromatography (GC). What could be the issue?

A1: this compound, like many carbamates, is prone to thermal degradation at elevated temperatures used in standard GC inlets.[1][2][3] The carbamate functional group can break down, leading to the absence of the parent compound peak.

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Gradually decrease the injector port temperature to the lowest possible setting that still allows for efficient volatilization.

    • Use a Cool On-Column or Splitless Injection: These techniques introduce the sample into the column at a lower temperature, minimizing thermal stress.

    • Derivatization: Consider derivatizing the carbamate to a more thermally stable analogue. Silylation is a common derivatization technique for carbamates.[4]

    • Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds like carbamates and is less likely to cause degradation.[1][5]

Q2: My HPLC chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

A2: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The amine functionality in the carbamate can interact with residual silanols on the silica-based stationary phase. Adjusting the pH of the mobile phase with a suitable buffer can suppress these interactions.

    • Use of a Guard Column: A guard column can help to retain strongly adsorbed impurities from the sample matrix that may cause peak tailing.[6]

    • Lower Sample Concentration: Injecting a more dilute sample can rule out column overload as the cause of peak tailing.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing the issue.

Q3: I am observing low sensitivity when analyzing this compound by HPLC-UV. How can I enhance the signal?

A3: Low sensitivity in HPLC-UV analysis can be due to the compound's chromophore, the detector settings, or the mobile phase composition.

  • Troubleshooting Steps:

    • Optimize UV Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. The presence of the phenyl and benzyl groups suggests strong UV absorbance around 220-230 nm.

    • Mobile Phase Compatibility: Use a mobile phase that is transparent at the detection wavelength. Some organic solvents and additives can have high UV cutoff values.

    • Increase Injection Volume or Concentration: If possible, inject a larger volume or a more concentrated sample to increase the signal intensity. Be mindful of potential peak distortion.

    • Consider an Alternative Detector: If sensitivity remains an issue, consider using a more sensitive detection method such as mass spectrometry (LC-MS).[7][8]

Q4: I am seeing an unexpected peak in my chromatogram that I suspect is a degradation product. What could it be and how can I confirm it?

A4: As mentioned, carbamates can be susceptible to degradation. A common degradation pathway is hydrolysis of the carbamate bond, which would yield 1-phenylcyclopropanamine and benzyl alcohol.

  • Confirmation Steps:

    • LC-MS/MS Analysis: Use tandem mass spectrometry to identify the molecular weight and fragmentation pattern of the unknown peak. Compare this to the expected masses of potential degradation products.

    • Stress Studies: Subject a sample of this compound to forced degradation conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture. The appearance or increase of the unknown peak under specific conditions can help identify its origin.

    • Synthesize and Inject Standards: If possible, synthesize or obtain standards of the suspected degradation products and compare their retention times and mass spectra to the unknown peak.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseRecommended Solution
No Peak or Very Small Peak Compound degradation in the sample solvent.Prepare samples fresh and in a compatible, non-reactive solvent.
Incorrect injection volume or concentration.Verify autosampler settings and sample concentration.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and lines.
Carryover from a previous injection.Run a blank injection to confirm carryover and clean the injector.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[9]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[9]
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.
GC-MS Analysis Troubleshooting
ProblemPossible CauseRecommended Solution
Broad Peaks Active sites in the inlet liner or column.Use a deactivated liner and a high-quality, low-bleed column.
Non-volatile residues in the inlet.Perform regular inlet maintenance, including replacing the liner and septum.
Poor Repeatability Inconsistent injection volume.Ensure the autosampler is functioning correctly and the syringe is clean.
Sample discrimination in the inlet.Optimize the injection speed and inlet temperature.
Mass Spectrum Issues Thermal degradation in the ion source.Lower the ion source temperature if possible.
Incorrect fragmentation.Verify the MS tune and ionization energy.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 225 nm

Protocol 2: LC-MS/MS Analysis of this compound
  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Program:

    • Start with 40% B.

    • Linear gradient to 90% B over 8 minutes.

    • Hold at 90% B for 1 minute.

    • Return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Precursor Ion (m/z): [M+H]+

    • Product Ions (m/z): Monitor for fragments corresponding to the loss of the benzyl group and cleavage of the carbamate bond.

Data Presentation

Table 1: Hypothetical HPLC Retention Times under Different Conditions
ConditionMobile Phase CompositionFlow Rate (mL/min)Column Temperature (°C)Retention Time (min)Peak Shape
A (Optimized) Acetonitrile/Water with 0.1% Formic Acid (Gradient)1.0308.5Symmetrical
B Isocratic 60% Acetonitrile/40% Water1.03010.2Tailing
C Acetonitrile/Water with 0.1% Formic Acid (Gradient)1.2307.1Symmetrical
D Acetonitrile/Water with 0.1% Formic Acid (Gradient)1.0408.1Symmetrical
Table 2: Hypothetical Mass Spectral Data for this compound and a Potential Degradation Product
CompoundPrecursor Ion (m/z) [M+H]+Major Product Ions (m/z)
This compound 268.1176.1, 132.1, 91.1
1-phenylcyclopropanamine (Degradation Product) 134.1117.1, 91.1

Visualizations

hplc_troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration and reinject check_overload->reduce_conc Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No resolved Peak shape improved reduce_conc->resolved adjust_ph Adjust mobile phase pH with buffer check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->resolved flush_column Flush column with strong solvent check_column->flush_column Maybe replace_column Replace column check_column->replace_column Yes flush_column->resolved replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

gc_no_peak_troubleshooting start No Peak in GC Analysis check_temp Is inlet temperature high? start->check_temp lower_temp Lower inlet temperature check_temp->lower_temp Yes check_injection Is injection technique appropriate? check_temp->check_injection No resolved Peak Observed lower_temp->resolved change_injection Use cool on-column or splitless injection check_injection->change_injection No consider_deriv Is thermal degradation still suspected? check_injection->consider_deriv Yes change_injection->resolved derivatize Derivatize the analyte consider_deriv->derivatize Yes switch_method Consider switching to HPLC consider_deriv->switch_method Yes derivatize->resolved

Caption: Troubleshooting workflow for the absence of a peak in GC analysis.

References

Enhancing the stability of Benzyl (1-phenylcyclopropyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl (1-phenylcyclopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Disclaimer: Specific experimental data on the stability of this compound is limited in publicly available literature. The information provided herein is based on established principles of carbamate chemistry and data from structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues regarding the stability of this compound in solution.

Q1: My solution of this compound shows signs of degradation over a short period. What are the likely causes?

A1: Carbamates, while generally stable, can be susceptible to hydrolysis, particularly under basic (high pH) conditions. The primary degradation pathway is likely the cleavage of the carbamate bond to yield benzyl alcohol, 1-phenylcyclopropanamine, and carbon dioxide. The stability can also be influenced by the solvent, temperature, and presence of light.

Troubleshooting Steps:

  • pH Control: Ensure your solvent system is buffered to a neutral or slightly acidic pH (pH 4-6). Avoid alkaline conditions.

  • Solvent Selection: Use aprotic solvents or aqueous solutions with co-solvents like acetonitrile or ethanol, which can improve stability compared to purely aqueous solutions at basic pH.

  • Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing (-20 °C or lower), but verify compound solubility upon thawing.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

Q2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve this?

A2: this compound is predicted to have low to moderate aqueous solubility.

Troubleshooting Steps:

  • Co-solvents: Incorporate organic co-solvents such as DMSO, DMF, ethanol, or acetonitrile into your aqueous buffer. Start with a small percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system to the organic solvent.

  • pH Adjustment: The solubility of the compound may be influenced by pH. Evaluate solubility at different pH values within the stable range (pH 4-6).

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Formulation Aids: For in-vivo applications, consider the use of cyclodextrins or other solubilizing excipients.

Q3: My analytical results (e.g., HPLC) are inconsistent. What could be causing this variability?

A3: Inconsistent analytical results can stem from compound instability in the analytical mobile phase or sample processing, or issues with the analytical method itself.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your HPLC mobile phase is in the neutral to acidic range to prevent on-column degradation.

  • Sample Diluent: Prepare your samples in a diluent that ensures stability. This may be the mobile phase itself or a buffer known to stabilize the compound.

  • Autosampler Temperature: If your HPLC autosampler has temperature control, keep the sample vials cooled (e.g., 4 °C) during the analytical run.

  • Method Validation: Validate your analytical method for linearity, precision, and accuracy to ensure the variability is not inherent to the method itself.

Data Presentation

The following tables summarize the expected influence of various factors on the stability of this compound based on general carbamate chemistry.

Table 1: Predicted Influence of pH on Hydrolytic Stability

pH RangePredicted StabilityPrimary Degradation Pathway
< 4Generally StableAcid-catalyzed hydrolysis (slower than base-catalyzed)
4 - 6Optimal Stability Minimal hydrolysis
> 7Low Stability Base-catalyzed hydrolysis

Table 2: General Solvent Effects on Stability

Solvent TypeExpected Impact on Stability
Aprotic (e.g., DMSO, DMF)High stability
Protic (e.g., Methanol, Ethanol)Good stability, potential for solvolysis under harsh conditions
Aqueous Buffers (pH 4-6)Good stability
Aqueous Buffers (pH > 7)Poor stability due to hydrolysis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis

This protocol provides a general reverse-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Protocol 2: Accelerated Stability Study in Solution

This protocol outlines a procedure to assess the stability of this compound under different conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an aprotic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution into various buffered aqueous solutions (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis.

  • Incubation: Aliquot the working solutions into separate vials for each time point and condition. Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C), protected from light.

  • Time Points: Withdraw samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the samples by the validated HPLC method to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound versus time for each condition to determine the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in various buffers) prep_stock->prep_working incubate Incubate at Different Temperatures and pH prep_working->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Determine Degradation Kinetics analyze->data_analysis

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Hypothesized Hydrolytic Degradation Pathway parent This compound intermediate Carbamic Acid Intermediate parent->intermediate Hydrolysis conditions H2O (Base-catalyzed) product1 1-Phenylcyclopropanamine intermediate->product1 product2 Benzyl Alcohol intermediate->product2 product3 CO2 intermediate->product3 conditions->intermediate

Caption: General pathway for base-catalyzed hydrolysis of a benzyl carbamate.

Technical Support Center: Resolving Inconsistencies in Benzyl (1-phenylcyclopropyl)carbamate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and resolving inconsistencies encountered during bioassays with Benzyl (1-phenylcyclopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A: this compound belongs to the carbamate class of compounds. Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Therefore, the expected primary mechanism of action is the inhibition of AChE. However, as with many small molecules, off-target effects are possible and should be investigated.

Q2: What are the most common causes of inconsistent IC50 values in bioassays with this compound?

A: Inconsistent IC50 values are a frequent issue in drug discovery and can stem from several factors.[3][4][5] For a lipophilic compound like this compound, key contributors to variability include poor aqueous solubility leading to precipitation or aggregation, and batch-to-batch variability of reagents.[6][7][8][9] In cell-based assays, inconsistencies in cell density, passage number, and overall cell health can also significantly impact results.[4]

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A: Improving the solubility of lipophilic compounds is crucial for obtaining reliable data.[6][7][8][9] Start by ensuring your stock solution in an organic solvent like DMSO is fully dissolved. When preparing working solutions, add the stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and prevent precipitation. It is also advisable to visually inspect the final assay solution for any signs of cloudiness or particulates.[8] If solubility issues persist, consider using a lower concentration of the stock solution or exploring the use of solubilizing agents like cyclodextrins.[8]

Q4: What are the recommended control experiments for bioassays with this compound?

A: Appropriate controls are essential for valid experimental results. Key controls include:

  • Vehicle Control: To assess the effect of the solvent (e.g., DMSO) on the assay system.

  • Positive Control: A known inhibitor of the target (e.g., a standard AChE inhibitor) to ensure the assay is performing as expected.

  • Negative Control: An inactive compound to rule out non-specific effects.

  • No-Enzyme/No-Cell Control: To determine the background signal in the assay.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue/QuestionPossible CausesRecommended Solutions
High variability in replicate wells - Pipetting errors- Incomplete mixing of reagents- Cell clumping or uneven seeding- Compound precipitation- Use calibrated pipettes and proper pipetting techniques.- Ensure all reagents are thoroughly mixed before use.- Create a single-cell suspension before seeding and ensure even distribution in the plate.- Visually inspect for compound precipitation and address solubility issues.[8]
Poor or no standard curve - Incorrect standard preparation- Degraded standard- Inappropriate curve fitting model- Double-check all calculations and dilutions for the standard curve.- Use a fresh, properly stored standard.- Consult the assay kit's manual for the recommended curve fitting model, or try different models (e.g., four-parameter logistic).[10][11]
High background signal in fluorescence/luminescence assays - Autofluorescence from the compound or media components- Non-specific binding of detection reagents- Contaminated reagents or microplates- Run a control with the compound alone to check for autofluorescence.- Use phenol red-free media and consider using black-walled plates for fluorescence assays and white-walled plates for luminescence assays to reduce background.[12][13]- Optimize blocking steps and washing procedures to minimize non-specific binding.[14]
Discrepancy between biochemical and cell-based assay results - Poor cell permeability of the compound- Compound efflux by transporters in cells- Compound metabolism by cells- Off-target effects in the cellular environment- Assess cell permeability using specific assays.- Investigate the involvement of efflux pumps using known inhibitors.- Evaluate the metabolic stability of the compound in the presence of cells or liver microsomes.- Conduct counter-screens to identify potential off-target activities.[15]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman's method for measuring AChE activity.[2][16][17]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

    • Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • Add 25 µL of phosphate buffer to the blank wells.

    • Add 25 µL of the AChE working solution to the control and test wells.

    • Add 25 µL of the appropriate this compound dilution to the test wells. Add 25 µL of phosphate buffer (with the same DMSO concentration) to the control wells.

    • Add 25 µL of DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on metabolic activity.[18][19][20]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation

Table 1: Hypothetical AChE Inhibition Data for this compound

Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.1
1015.8 ± 2.5
5048.9 ± 4.2
10075.3 ± 3.8
50092.1 ± 2.1
100098.5 ± 1.5
IC50 (nM) 52.3

Table 2: Hypothetical Cell Viability Data for this compound on SH-SY5Y cells (48h treatment)

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.2 ± 3.5
185.7 ± 4.1
1051.2 ± 5.3
5022.6 ± 3.9
1008.9 ± 2.7
IC50 (µM) 9.8

Mandatory Visualization

G cluster_0 Acetylcholinesterase Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Compound This compound Compound->AChE Inhibition Inhibition

Caption: Acetylcholinesterase Inhibition Pathway

G cluster_1 Experimental Workflow for IC50 Determination start Start prep_compound Prepare Compound Stock & Dilutions start->prep_compound add_compound Add Compound to Plate prep_compound->add_compound prep_assay Prepare Assay Plate (Enzyme/Cells) prep_assay->add_compound incubate Incubate add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents read_plate Read Plate (Absorbance/Fluorescence) add_reagents->read_plate analyze Analyze Data (Calculate % Inhibition) read_plate->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot end End plot->end

Caption: Experimental Workflow for IC50 Determination

G cluster_2 Troubleshooting Inconsistent Bioassay Results start Inconsistent Results check_solubility Check Compound Solubility (Visual Inspection, Solubility Assay) start->check_solubility check_reagents Review Reagent Preparation & Storage start->check_reagents check_protocol Verify Assay Protocol (Pipetting, Incubation Times) start->check_protocol check_cells Assess Cell Health & Density (Cell-based assays) start->check_cells check_solubility->start No solubility_issue Solubility Issue check_solubility->solubility_issue Yes check_reagents->start No reagent_issue Reagent Issue check_reagents->reagent_issue Yes check_protocol->start No protocol_issue Protocol Issue check_protocol->protocol_issue Yes check_cells->start No cell_issue Cell Culture Issue check_cells->cell_issue Yes optimize_solubility Optimize Dissolution (Vortexing, Sonication) solubility_issue->optimize_solubility prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh standardize_protocol Standardize Protocol Execution protocol_issue->standardize_protocol standardize_cells Standardize Cell Culture (Passage number, Seeding) cell_issue->standardize_cells

Caption: Troubleshooting Decision Tree

References

Technical Support Center: Purification of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and refined methods for the purification of Benzyl (1-phenylcyclopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary purification techniques for this compound include recrystallization and column chromatography.[1]

  • Recrystallization : This is a highly effective method for obtaining high-purity crystalline solids.[1] The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, which promotes the crystallization of the desired compound while impurities remain dissolved in the mother liquor.[1]

  • Column Chromatography : This technique separates the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).[1] It is particularly useful for removing impurities with polarities similar to the product. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity separations.[1]

  • Acid-Base Extraction : This liquid-liquid extraction method can be useful for removing acidic or basic impurities from the neutral carbamate product by adjusting the pH of the aqueous phase.[1]

Q2: My purified product shows persistent impurities. What are they likely to be and how can they be removed?

A2: Persistent impurities in this compound synthesis can originate from starting materials or side reactions.

  • Unreacted Starting Materials : Residual 1-phenylcyclopropylamine or benzyl chloroformate may be present.

  • Side-Products : A common side-product is 1,3-dibenzylurea , which can form during the reaction.[2] Other potential impurities include by-products from the synthesis of the 1-phenylcyclopropylamine precursor.[3][4]

  • Removal Strategy : Column chromatography is typically the most effective method for separating these closely related impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate the target compound from both less polar and more polar impurities.

Q3: The recovery yield after purification is consistently low. What are the potential causes and solutions?

A3: Low recovery is a common issue that can stem from several factors during the purification process.[1]

  • Product Degradation : Carbamates can be susceptible to hydrolysis, especially under basic pH conditions or at elevated temperatures.[1] Ensure all purification steps are performed under neutral or slightly acidic conditions and at the lowest practical temperature.[1]

  • Recrystallization Issues :

    • Inappropriate Solvent Choice : If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.[1] Conversely, premature crystallization can trap impurities. A thorough solvent screen is crucial.

    • Excessive Solvent Volume : Using the minimum amount of hot solvent necessary for complete dissolution is key to maximizing crystal yield upon cooling.[1]

  • Column Chromatography Losses : The compound may irreversibly bind to the stationary phase or co-elute with other fractions if the solvent system is not optimized.

Q4: My carbamate appears to be degrading during workup or purification. How can this be prevented?

A4: Carbamate degradation is primarily caused by hydrolysis.[1] Key factors to control are pH and temperature.[1]

  • pH Control : Carbamates are most stable at a neutral or slightly acidic pH.[1] Avoid basic conditions (e.g., strong base washes) during aqueous workups, as this can catalyze hydrolysis back to the parent amine and carbon dioxide.[1] A wash with a weak base like sodium bicarbonate is generally safer if acidic impurities need to be removed.[1]

  • Temperature Management : High temperatures can accelerate the rate of degradation.[1] Whenever possible, perform extractions and solvent removal at reduced temperatures (e.g., using a rotary evaporator at ≤40°C).[1] Storing the compound at low temperatures (e.g., 4°C) is also recommended.[1]

Troubleshooting Guides

Table 1: Troubleshooting Low Purification Yield
Symptom Potential Cause Recommended Solution
Low crystal mass after recrystallization.Compound is highly soluble in the recrystallization solvent at low temperature.Screen for a different solvent or a co-solvent system (e.g., Ethyl Acetate/Hexane).[5]
Oily product instead of solid after solvent removal.Presence of impurities preventing crystallization; residual solvent.Re-purify using column chromatography. Ensure product is thoroughly dried under high vacuum.
Significant loss of product during column chromatography.Compound is strongly adsorbed to the stationary phase or elution is too slow.Use a more polar solvent system for elution. Consider using a different stationary phase (e.g., alumina).[6]
Low yield after aqueous workup.Hydrolysis of the carbamate due to incorrect pH.Maintain a neutral or slightly acidic pH during extraction. Avoid strong bases.[1]
Table 2: Common Impurities and Removal Strategies
Impurity Likely Origin TLC/HPLC Profile Recommended Purification Method
1-PhenylcyclopropylamineUnreacted starting materialMore polar than the productColumn chromatography or a dilute acid wash (e.g., 1M HCl) during workup.
Benzyl AlcoholBy-product of benzyl chloroformate reaction with waterPolarity similar to the productCareful column chromatography. Benzyl alcohol can be challenging to remove via evaporation due to its high boiling point.[7]
1,3-DibenzylureaSide reaction of benzylamine (from Cbz-deprotection) with isocyanate intermediateLess polar than the productColumn chromatography.
Phenylacetonitrile derivativesImpurities from the synthesis of 1-phenylcyclopropylamine precursorVariable polarityRecrystallization may be effective if the polarity is significantly different. Column chromatography is more reliable.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying the solid carbamate by recrystallization.

  • Solvent Selection : The ideal solvent is one in which the carbamate is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1] A common starting point for carbamates is a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., to 40-50°C) with stirring until the solid completely dissolves.

  • Crystallization : Slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the polar solvent to redissolve the precipitate.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (4°C) for at least one hour.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the collected crystals with a small amount of the cold, less polar solvent (hexane) to remove any remaining soluble impurities.

  • Drying : Dry the crystals under a high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the carbamate using a silica gel stationary phase.

  • Stationary Phase : Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution : Begin eluting the column with a non-polar solvent (e.g., 100% Hexane).

  • Gradient Elution : Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.

  • Fraction Collection : Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC). The Rf of Benzyl carbamate is typically around 0.28 in a 3:2 hexane/ethyl acetate system.[5]

  • Combine and Concentrate : Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound start Crude Benzyl (1-phenylcyclopropyl)carbamate tlc_analysis Assess Purity by TLC/HPLC start->tlc_analysis high_purity High Purity (>95%) Minor Impurities tlc_analysis->high_purity High Purity low_purity Low Purity (<95%) Multiple Impurities tlc_analysis->low_purity Low Purity recrystallization Recrystallization (e.g., EtOAc/Hexane) high_purity->recrystallization column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) low_purity->column_chrom pure_product Pure Product recrystallization->pure_product column_chrom->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting_Degradation Troubleshooting Product Degradation During Purification start Product Degradation Observed (e.g., new spots on TLC) check_ph Check pH of Aqueous Layers start->check_ph is_basic Is pH > 8? check_ph->is_basic check_temp Check Process Temperatures is_basic->check_temp No solution_ph Neutralize with dilute acid (e.g., 1M HCl) Use weak base (e.g., NaHCO3) for washes is_basic->solution_ph Yes is_high_temp Is Temp > 40°C? check_temp->is_high_temp solution_temp Use low temperature for extractions Remove solvent under reduced pressure at lower temperature is_high_temp->solution_temp Yes stable_process Stable Purification Process is_high_temp->stable_process No solution_ph->stable_process solution_temp->stable_process

Caption: A logical guide for diagnosing and preventing product degradation.

References

Technical Support Center: Synthesis of Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Benzyl (1-phenylcyclopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: Two-Step Synthesis. This involves the initial synthesis of 1-phenylcyclopropylamine, followed by its reaction with benzyl chloroformate. The amine is commonly prepared from 1-phenylcyclopropanecarboxylic acid via a Curtius rearrangement.[1][2]

  • Route B: One-Pot Curtius Rearrangement. This method involves the direct conversion of 1-phenylcyclopropanecarboxylic acid to the target carbamate in a single pot by performing the Curtius rearrangement in the presence of benzyl alcohol.[3]

Q2: What is the most common side reaction in the synthesis of this compound?

The most prevalent side reaction, particularly when using benzyl chloroformate (Route A), is the formation of symmetrical urea byproducts.[4] This occurs when an isocyanate intermediate, which can form from the chloroformate, reacts with the starting amine.[4]

Q3: How can I minimize the formation of urea byproducts?

To minimize the formation of symmetrical urea, the following precautions should be taken:

  • Strict Anhydrous Conditions: Moisture can react with isocyanate intermediates to form an unstable carbamic acid, which then decomposes to an amine that can react further to form urea.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Optimized Reagent Addition: Slowly adding the amine to the benzyl chloroformate solution can help to keep the concentration of the free amine low, reducing the likelihood of it reacting with any isocyanate intermediate.[4]

  • Low-Temperature Conditions: Carrying out the reaction at low temperatures (e.g., 0 °C) helps to control the initial exothermic reaction and minimizes side reactions.[5]

  • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl produced during the reaction.[4]

Q4: Can racemization occur during the synthesis?

If the starting material is an α-amino acid, there is a risk of racemization, especially when using strong bases.[5] For the synthesis of this compound, the stereocenter is not at the alpha-carbon to a carbonyl group in the amine precursor, so racemization at that center is not a primary concern. The Curtius rearrangement, if used to prepare the amine, generally proceeds with retention of configuration.[6]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Carbamate - Incomplete reaction. - Formation of side products (e.g., urea). - Hydrolysis of benzyl chloroformate.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Follow the recommendations to minimize urea formation (see FAQ Q3). - Use fresh, high-quality benzyl chloroformate and ensure anhydrous conditions.[4]
Presence of Urea Impurity in Final Product - Reaction conditions favoring isocyanate formation and subsequent reaction with the amine.- Purify the crude product using column chromatography. - Re-evaluate and optimize reaction conditions as per FAQ Q3.
Low Yield in Curtius Rearrangement Step (for Route A or B) - Incomplete formation of the acyl azide. - Premature decomposition of the acyl azide. - Inefficient trapping of the isocyanate.- Ensure complete conversion of the carboxylic acid to the acyl azide by monitoring the reaction. - Control the temperature during the rearrangement step. - Use a sufficient excess of the trapping nucleophile (benzyl alcohol for Route B, or water for amine formation in Route A).

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 1-phenylcyclopropylamine via Curtius Rearrangement

This protocol is adapted from general procedures for the Curtius rearrangement.[7][8]

  • To a stirred solution of 1-phenylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene (0.1 M), add triethylamine (3.0 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes at room temperature, then heat to reflux for 2 hours to form the isocyanate.

  • Cool the reaction mixture to room temperature and quench with water to hydrolyze the isocyanate to the primary amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-phenylcyclopropylamine by distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on general procedures for carbamate formation using benzyl chloroformate.[5][9]

  • Dissolve 1-phenylcyclopropylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route B: One-Pot Synthesis via Curtius Rearrangement

This protocol is adapted from general procedures for one-pot Curtius rearrangements to form carbamates.[3]

  • To a stirred solution of 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.1 M), add triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq) at room temperature.

  • After stirring for 30 minutes, heat the mixture to reflux for 2 hours.

  • Cool the solution to room temperature.

  • Add benzyl alcohol (10.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Heat the reaction mixture at 95 °C for 14 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude material by silica gel chromatography to afford the desired this compound.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Pot Synthesis Carboxylic_Acid 1-Phenylcyclopropanecarboxylic Acid Amine 1-Phenylcyclopropylamine Carboxylic_Acid->Amine Curtius Rearrangement Target_Carbamate_A This compound Amine->Target_Carbamate_A Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Target_Carbamate_A Carboxylic_Acid_B 1-Phenylcyclopropanecarboxylic Acid Target_Carbamate_B This compound Carboxylic_Acid_B->Target_Carbamate_B One-Pot Curtius Rearrangement Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Target_Carbamate_B

Caption: Synthetic routes to this compound.

Urea_Formation Amine R-NH2 (1-Phenylcyclopropylamine) Isocyanate R-N=C=O (Isocyanate Intermediate) Urea R-NH-C(O)-NH-R (Symmetrical Urea) Benzyl_Chloroformate BnO-C(O)-Cl Benzyl_Chloroformate->Isocyanate Side Reaction Target_Carbamate BnO-C(O)-NH-R (Desired Product) IsocyanateAmine IsocyanateAmine IsocyanateAmine->Urea Benzyl_ChloroformateAmine Benzyl_ChloroformateAmine Benzyl_ChloroformateAmine->Target_Carbamate

Caption: Side reaction leading to symmetrical urea formation.

Curtius_Rearrangement Carboxylic_Acid R-COOH Acyl_Azide R-C(O)N3 Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat, -N2 Amine R-NH2 Isocyanate->Amine + H2O Carbamate R-NH-C(O)-OBn Isocyanate->Carbamate + BnOH Benzyl_Alcohol BnOH Water H2O

Caption: The Curtius rearrangement for amine and carbamate synthesis.

References

Validation & Comparative

A Comparative Guide to Benzyl (1-phenylcyclopropyl)carbamate and Other Carbamate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate moiety is a versatile functional group integral to the design of a wide array of therapeutic agents. Its role as a stable bioisostere of the amide bond and its ability to act as a covalent or pseudo-irreversible inhibitor have made it a valuable scaffold in drug discovery. This guide will explore carbamates as inhibitors of cholinesterases and fatty acid amide hydrolase (FAAH), providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Performance Comparison of Carbamate Inhibitors

The inhibitory potency of carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values for these parameters indicate higher potency. The following tables summarize the inhibitory activities of various carbamate compounds against their respective target enzymes.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. While direct inhibitory data for Benzyl (1-phenylcyclopropyl)carbamate is unavailable, data for structurally related N-(2-phenylcyclopropyl)carbamates are presented below as a proxy.

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Derivatives

Compound/SeriesTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)Reference
N-(2-phenylcyclopropyl)carbamate Derivatives
trans(±) O-ethyl N-(2-phenylcyclopropyl)carbamateAChE70.3 ± 2.50.82[1]
BChE85.4 ± 3.1[1]
trans(±) O-propyl N-(2-phenylcyclopropyl)carbamateAChE65.1 ± 2.10.94[1]
BChE69.2 ± 2.8[1]
trans(±) O-butyl N-(2-phenylcyclopropyl)carbamateAChE60.5 ± 1.91.12[1]
BChE54.1 ± 2.2[1]
Benzyl Carbamate Derivatives
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05-[2]
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateBChE22.23-[2]
Reference Cholinesterase Inhibitors
RivastigmineAChE--[3]
BChE--[3]
GalanthamineAChE--[3]
Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH elevates anandamide levels, which has therapeutic potential for pain, anxiety, and inflammation.

Table 2: FAAH Inhibitory Activity of Selected Carbamate Derivatives

CompoundTarget EnzymeIC50 (nM) [95% CI]Ki (nM)Reference
URB597Human FAAH4.6 [4.1-5.2]-[4]
URB532Human FAAH35 [29-41]-[4]
JP23 (N-oleyl analog of URB597)Human FAAH4.9 [4.2-5.7]-[4]
JP83 (N-(6-phenyl)hexyl analog of URB597)Human FAAH3.9 [3.3-4.6]-[4]
PF-04457845Human FAAH-0.77 ± 0.1[5]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The following table presents key pharmacokinetic parameters for some systemically administered carbamate drugs.

Table 3: Pharmacokinetic Parameters of Selected Carbamate Drugs

ParameterFelbamateCarisbamateCenobamate
Oral Bioavailability (F) >90%Not specified88%
Apparent Oral Clearance (CL/F) 2.43 L/hr35.1 - 41.4 ml/h/kg0.45 - 0.63 L/h
Apparent Volume of Distribution (Vd/F) 51 LNot specified40 - 50 L
Terminal Half-life (t1/2) 20 - 23 hours11.5 - 12.8 hours50 - 60 hours
Time to Maximum Plasma Concentration (Tmax) Not specified1 - 2 hours1 - 4 hours
Protein Binding Not specifiedNot specified60%
Reference [6][6][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of chemical compounds. The following sections provide methodologies for the synthesis of benzyl carbamates and for key biological assays.

Synthesis of Benzyl Carbamate

A general procedure for the synthesis of benzyl carbamate from benzyl chloroformate and ammonia is as follows:

  • Reaction Setup: A round-bottomed flask is equipped with a magnetic stirrer and placed in an ice bath.

  • Reagents: Concentrated aqueous ammonia is added to the flask. Benzyl chloroformate is then added dropwise to the stirred ammonia solution while maintaining the temperature at 0-5 °C.

  • Reaction: The reaction mixture is stirred vigorously for 1-2 hours at low temperature.

  • Work-up: The resulting precipitate (benzyl carbamate) is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • ATCh iodide solution (14 mM in deionized water)

    • AChE enzyme solution (e.g., from Electrophorus electricus)

    • Test compound solutions at various concentrations.

  • Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay is commonly used for screening FAAH inhibitors.

  • Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity and is monitored using a fluorescence plate reader.

  • Reagents:

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

    • Recombinant human FAAH enzyme

    • AAMCA substrate

    • Test compound solutions at various concentrations.

  • Procedure (96-well plate format):

    • To each well of a black microplate, add the assay buffer, FAAH enzyme, and the test compound solution (or solvent for control).

    • Pre-incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C to allow for covalent modification of the enzyme by irreversible or pseudo-irreversible inhibitors.

    • Initiate the reaction by adding the AAMCA substrate to each well.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.[9][10]

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the AChE assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.[11][12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cytotoxicity is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved can aid in understanding the mechanism of action and the experimental design.

Cholinergic Signaling Pathway

The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of cholinesterase inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh Synthesis ACh ACh ACh_Vesicle->ACh Release Choline_Transporter Choline Transporter Choline_Transporter->ChAT Choline AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_Transporter Reuptake Signal Signal Transduction ACh_Receptor->Signal Activation Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the action of cholinesterase inhibitors.

Endocannabinoid Signaling and FAAH Inhibition

This diagram shows the role of FAAH in the endocannabinoid system and how its inhibition by carbamates leads to increased anandamide signaling.

Endocannabinoid_Signaling cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_inhibitor Inhibitor Action NAPE_PLD NAPE-PLD Anandamide_Synth Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_Synth Anandamide Anandamide (AEA) Anandamide_Synth->Anandamide Release FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binding Signaling_Cascade Signaling Cascade CB1_Receptor->Signaling_Cascade Activation Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->FAAH Inhibition

Caption: Endocannabinoid signaling and FAAH inhibition by carbamates.

General Workflow for Carbamate Synthesis

The following diagram outlines a general workflow for the synthesis and purification of carbamate compounds.

Carbamate_Synthesis_Workflow Start Start: Amine/Alcohol + Carbamoylating Agent Reaction Reaction in Suitable Solvent (e.g., DCM, THF) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) Workup->Drying Purification Purification (Column Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Pure Carbamate Characterization->Final_Product

Caption: General experimental workflow for carbamate synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of Carbamate Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of carbamate derivatives as acetylcholinesterase (AChE) inhibitors, a key target in the symptomatic treatment of Alzheimer's disease. The structure-activity relationship (SAR) of these compounds is explored, offering insights for researchers, scientists, and professionals in drug development. The carbamate moiety is a crucial structural feature in many approved drugs and is increasingly utilized in medicinal chemistry for its ability to interact with drug targets.[1][2] Carbamate derivatives have demonstrated significant potential due to their chemical and proteolytic stability, as well as their ability to permeate cell membranes.[1][3][4]

Comparison of Inhibitory Potency

The inhibitory activity of carbamate derivatives against acetylcholinesterase is a critical measure of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of carbamate derivatives compared to established AChE inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (nM)Reference CompoundTarget EnzymeIC50 (nM)
XanthostigmineHuman AChE0.30DonepezilHuman AChE-
Compound 12b (ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivative)AChE0.32 ± 0.09RivastigmineAChE-
Compound 15d (ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivative)BuChE3.3 ± 0.4GalanthamineAChE7960
Compound M6 (Designed Carbamate)AChE- (Docking Score: -11.2 kcal/mol)DonepezilAChE- (Docking Score: -10.8 kcal/mol)
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (15 )AChE36050RivastigmineBChE19950
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (2 )BChE22230GalanthamineAChE7960

Note: IC50 values are presented as found in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions. The docking score for compound M6 suggests a strong binding affinity to AChE.[5][6][7]

Key Structure-Activity Relationship Insights

Systematic SAR studies have revealed several key structural features that govern the AChE inhibitory activity of carbamate derivatives:

  • Carbamoyl Moiety: The carbamate group itself is essential for the mechanism of action, acting as a "pseudo-irreversible" inhibitor by carbamoylating the serine residue in the active site of AChE.[8]

  • Substituents on Nitrogen: The nature of the substituents on the carbamate nitrogen significantly influences potency. Steric bulk and hydrophobicity on this nitrogen are generally favorable for activity.[9]

  • Aromatic Ring: The presence of an aromatic ring is crucial for binding to the active site of AChE. The position and nature of substituents on this ring can modulate activity.

  • Linker Chain: In some series of carbamate inhibitors, the length and composition of a linker chain connecting the carbamate moiety to another part of the molecule can impact inhibitory potency.

Experimental Protocols

A standardized experimental protocol is crucial for the reliable evaluation and comparison of AChE inhibitors. The following is a generalized methodology for determining the in vitro inhibitory activity of carbamate derivatives against AChE.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a carbamate derivative required to inhibit 50% of AChE activity (IC50).

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test carbamate derivatives

  • Reference inhibitor (e.g., Donepezil or Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or reference inhibitor/vehicle control)

      • DTNB solution

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the AChE solution to each well.

    • Immediately start the kinetic measurement by adding the ATCI substrate solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing SAR and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general workflow of an SAR study and the mechanism of AChE inhibition by carbamate derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound Modification Structural Modification Lead->Modification Identify key pharmacophores Synthesis Synthesis of Derivatives Modification->Synthesis Screening In vitro Screening (e.g., AChE Assay) Synthesis->Screening Data Activity Data (e.g., IC50) Screening->Data SAR SAR Analysis Data->SAR QSAR QSAR Modeling SAR->QSAR Optimization Lead Optimization SAR->Optimization Identify favorable modifications Optimization->Modification Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

AChE_Inhibition AChE {Acetylcholinesterase (AChE) | Active Site (Ser-His-Glu)} Complex Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Carbamate Inhibitor R1-O-(C=O)-NR2R3 Carbamate->Complex Carbamoylated_AChE {Carbamoylated AChE (Inactive) | Ser-O-(C=O)-NR2R3} Complex->Carbamoylated_AChE Carbamoylation of Serine Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Pseudo-irreversible Regenerated_AChE {Regenerated AChE (Active)} Hydrolysis->Regenerated_AChE

References

Comparative Efficacy of Benzyl (1-phenylcyclopropyl)carbamate: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the efficacy and mechanism of action of Benzyl (1-phenylcyclopropyl)carbamate is not currently available in the public domain. This guide provides a predictive comparative analysis based on the well-established properties of the carbamate class of compounds, the known bioactivities of molecules containing phenyl and cyclopropyl moieties, and standard experimental protocols for evaluating similar therapeutic agents. The information presented herein is intended to serve as a theoretical framework for future research and development.

Introduction

This compound is a unique molecule incorporating a carbamate functional group, a phenyl ring, and a cyclopropyl moiety. While specific studies on this compound are lacking, its structural components suggest potential therapeutic applications. The carbamate group is a cornerstone in modern drug discovery, valued for its chemical and proteolytic stability, ability to penetrate cell membranes, and its resemblance to a peptide bond.[1] Carbamate derivatives have been successfully developed into a wide range of therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases, anticancer agents, and anticonvulsants.[1][2] The inclusion of a cyclopropane ring is also of significant interest, as this small, strained ring system is a feature in numerous FDA-approved drugs with diverse medical applications, including anticoagulant, anticancer, antidiabetic, and antidepressant activities.[3]

This guide will provide a comparative overview of the potential efficacy of this compound against relevant classes of therapeutic alternatives. The analysis is based on the general mechanisms of action of carbamates and the structure-activity relationships of related compounds.

Potential Mechanism of Action

The primary mechanism of action for many carbamate-containing drugs is the inhibition of enzymes, most notably acetylcholinesterase (AChE).[4][5] Carbamates act as "pseudo-substrates" for AChE, leading to the carbamoylation of a serine residue in the enzyme's active site. This process is reversible, but the decarbamoylation step is significantly slower than the hydrolysis of acetylcholine, resulting in a temporary inactivation of the enzyme.[4] This leads to an accumulation of acetylcholine at cholinergic synapses, which is the therapeutic basis for their use in conditions like myasthenia gravis and Alzheimer's disease.[1][5]

Given its structure, this compound could potentially act as an inhibitor of various enzymes, with AChE being a primary hypothetical target. The phenyl and cyclopropyl groups would influence its binding affinity and selectivity for the target enzyme.

Carbamate_Mechanism_of_Action General Mechanism of Carbamate-based Enzyme Inhibition Enzyme Active Enzyme (e.g., Acetylcholinesterase) EnzymeCarbamateComplex Enzyme-Carbamate Complex Enzyme->EnzymeCarbamateComplex Binding Carbamate This compound Carbamate->EnzymeCarbamateComplex CarbamoylatedEnzyme Carbamoylated Enzyme (Inactive) EnzymeCarbamateComplex->CarbamoylatedEnzyme Carbamoylation Alcohol Benzyl Alcohol Derivative EnzymeCarbamateComplex->Alcohol RegeneratedEnzyme Regenerated Enzyme (Active) CarbamoylatedEnzyme->RegeneratedEnzyme Spontaneous Hydrolysis (Slow)

Caption: General mechanism of reversible enzyme inhibition by a carbamate compound.

Comparative Efficacy Analysis (Predictive)

Due to the absence of direct experimental data, the following tables present a hypothetical comparison of this compound with established drugs in potential therapeutic areas. The data for the alternatives are based on published literature, while the values for this compound are placeholders to illustrate how a comparative analysis would be structured.

Table 1: Hypothetical Comparison as an Acetylcholinesterase Inhibitor
CompoundTargetIC₅₀ (nM)Selectivity (AChE vs. BChE)In Vivo Efficacy (Animal Model)
This compound AChE[Data Needed][Data Needed][Data Needed]
DonepezilAChE2.9HighEffective in improving cognitive function
RivastigmineAChE & BChE4.8 (AChE)LowEffective in improving cognitive function
GalantamineAChE420ModerateEffective in improving cognitive function

IC₅₀: Half-maximal inhibitory concentration. BChE: Butyrylcholinesterase.

Table 2: Hypothetical Comparison as an Anticancer Agent
CompoundTarget Cell LineGI₅₀ (µM)Mechanism of Action
This compound [Data Needed][Data Needed][Hypothesized: e.g., Tubulin polymerization inhibition, FAAH/MAGL inhibition]
PaclitaxelMCF-7 (Breast)0.003Tubulin polymerization stabilization
DoxorubicinHeLa (Cervical)0.1DNA intercalation and topoisomerase II inhibition
5-FluorouracilHT-29 (Colon)5.0Thymidylate synthase inhibition

GI₅₀: Concentration causing 50% growth inhibition.

Proposed Experimental Protocols

To evaluate the efficacy of this compound, the following standard experimental protocols are proposed.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.

Methodology:

  • Prepare a series of dilutions of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of acetylcholinesterase from a commercial source (e.g., from electric eel), and the substrate acetylthiocholine.

  • Include a positive control (e.g., donepezil) and a negative control (buffer only).

  • Add Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Culture selected human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in appropriate media and conditions.

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI₅₀ value.

Experimental_Workflow Hypothetical Experimental Workflow for Efficacy Testing Start Compound Synthesis & Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Start->InVitro DataAnalysis1 Data Analysis (IC₅₀ / GI₅₀ Determination) InVitro->DataAnalysis1 CellBased Cell-Based Assays (e.g., Signaling Pathway Analysis) DataAnalysis1->CellBased If Promising InVivo In Vivo Animal Models (e.g., Disease Models) CellBased->InVivo PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD Tox Toxicology Studies PKPD->Tox Lead Lead Candidate Tox->Lead Favorable Profile

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently unavailable, its chemical structure suggests that it holds potential as a bioactive molecule. The presence of the carbamate moiety points towards possible enzyme inhibitory activity, and the combination of phenyl and cyclopropyl groups could confer unique pharmacological properties. The comparative frameworks and experimental protocols outlined in this guide are intended to provide a roadmap for future investigations into the therapeutic potential of this and structurally related compounds. Rigorous experimental validation is essential to ascertain the actual efficacy and mechanism of action of this compound.

References

Cross-Validation of Analytical Methods for Benzyl (1-phenylcyclopropyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comprehensive cross-validation comparison of common analytical methods applicable to Benzyl (1-phenylcyclopropyl)carbamate. While specific cross-validation data for this compound is not extensively published, this document outlines the principles and established performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of carbamate compounds. The provided experimental data, protocols, and workflows are based on validated methods for analogous compounds and serve as a practical framework for the analysis of this compound.[1][2]

Data Presentation: Performance Characteristics of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods based on data from validated assays for similar carbamate compounds.[1][2][3]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) Comparable to GC-MS0.04 - 2.8 µg/kg[1][4]0.05 - 0.63 µg/L[1]
Limit of Quantification (LOQ) Comparable to GC-MS0.13 - 9.2 µg/kg[1][4]0.20 - 5.0 µg/kg[1]
Accuracy (Recovery %) 97.5% - 99.7%[5]87 - 110.87%[1][4]70.9 - 119%[1]
Precision (RSD %) < 2%0.10 - 8.49%[1][4]1.0 - 11%[1]
Common Matrices Pharmaceutical formulations[6][7]Alcoholic beverages, fermented foods, plasma[1]Alcoholic beverages, food, biological matrices[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the successful implementation and cross-validation of analytical methods. The following methodologies are based on established practices for carbamate analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like many carbamates.

Sample Preparation (from a solid formulation):

  • Accurately weigh a portion of the powdered sample containing the analyte.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Use sonication to ensure complete dissolution.

  • Dilute the solution to a known volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[8]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer like ammonium acetate.[5]

  • Flow Rate: Typically 0.8 - 1.5 mL/min.[5][7]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 35°C, to ensure reproducibility.[5][7]

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (e.g., 220 nm or 254 nm).[5][7]

  • Injection Volume: 10-20 µL.[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.

Sample Preparation (e.g., from a liquid matrix):

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the liquid sample, add a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex or shake vigorously to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Collect the organic layer containing the analyte.

    • The extract may be concentrated by evaporation under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a small volume of an appropriate solvent.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components. An example program could be: start at 60°C, hold for 1-2 minutes, then ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.

    • Injector: Splitless or split injection mode can be used, with an injector temperature of around 250-280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing complex matrices and trace levels of analytes.

Sample Preparation (e.g., from a biological matrix):

  • Protein Precipitation:

    • Mix aliquots of the sample (e.g., plasma) with a protein precipitation agent like acetonitrile or methanol.[2]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a clean tube.

    • The supernatant may be further concentrated by evaporation under a stream of nitrogen.[2]

  • Solid Phase Extraction (SPE): For more complex matrices, an SPE cleanup similar to the one described for GC-MS can be employed to reduce matrix effects.[1]

Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2] This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions, providing a high degree of selectivity and sensitivity.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Sonication Sonicate Dissolution->Sonication Dilution Dilute to Volume Sonication->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Liquid-Liquid or Solid Phase Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject into GC Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Precipitation Protein Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentrate (Optional) Supernatant->Concentration Injection Inject into LC Concentration->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for LC-MS/MS analysis.

References

Benchmarking Phenylcyclopropyl Carbamates Against Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory activity of a series of N-(2-phenylcyclopropyl)carbamates against established standard compounds used in the management of Alzheimer's disease. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel cholinesterase inhibitors. Due to the limited publicly available data on the specific compound Benzyl (1-phenylcyclopropyl)carbamate, this guide focuses on a closely related and well-characterized series of O-substituted N-(2-phenylcyclopropyl)carbamates. The experimental data is benchmarked against the widely recognized cholinesterase inhibitors: Donepezil, Galantamine, and Rivastigmine.

Comparative Inhibitory Potency

The inhibitory potential of the evaluated compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

CompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Selectivity (AChE/BChE)
N-(2-phenylcyclopropyl)carbamates
trans(±)3a70.415.84.46
trans(±)3b65.210.16.46
trans(±)3c60.59.16.65
trans(±)3d63.3105.60.60
trans(±)3e77.640.81.90
trans(±)3f68.925.62.69
trans(±)3g72.19.17.92
trans(±)3h69.812.35.67
trans(±)3i60.435.41.71
trans(+)3j54.85.89.45
Standard Compounds
Donepezil[1][2]0.00677.41104
Galantamine[3]0.319.931.9
Rivastigmine[2][4]0.0043 - 4.150.037~0.009 - 8.6

Data for N-(2-phenylcyclopropyl)carbamates is sourced from a study by Horáková et al. (2016)[5][6]. IC50 values for standard compounds are compiled from various sources and may exhibit variability based on experimental conditions.

Experimental Protocols

The determination of cholinesterase inhibitory activity for the N-(2-phenylcyclopropyl)carbamate series was conducted using a modified Ellman's spectrophotometric method.[7][8]

Principle:

The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which is monitored spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (N-(2-phenylcyclopropyl)carbamates)

  • Standard inhibitors (Donepezil, Galantamine, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in the phosphate buffer. Stock solutions of the test compounds and standard inhibitors are typically prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer to the desired concentrations.

  • Assay Mixture: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, and the enzyme solution (AChE or BChE).

  • Inhibitor Addition: The test compounds or standard inhibitors at various concentrations are added to the wells. A control well without any inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and at regular intervals for a defined period using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Cholinesterase Inhibition and Acetylcholine Signaling

The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of its inhibition.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Cholinesterase Inhibitor (e.g., Phenylcyclopropyl Carbamate) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal Binding

Caption: Mechanism of Cholinesterase Inhibition in a Cholinergic Synapse.

Experimental Workflow for Cholinesterase Inhibition Assay

The logical flow for determining the IC50 of a potential cholinesterase inhibitor using the Ellman's method is depicted below.

G start Start prep_reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor plate_setup Set up 96-well plate (Control & Test Wells) prep_reagents->plate_setup prep_inhibitor->plate_setup add_reagents Add Buffer, DTNB, Enzyme, and Test Compound to Wells plate_setup->add_reagents pre_incubate Pre-incubate at Controlled Temperature add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate (ATCI/BTCI) pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: Workflow of the Ellman's method for IC50 determination.

References

Verifying and Replicating Experimental Results for Benzyl (1-phenylcyclopropyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Benzyl (1-phenylcyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific compound, this document outlines a detailed, plausible synthetic protocol and presents experimental data from closely related structural analogs and functional alternatives. This approach allows researchers to benchmark the expected performance of this compound and provides a framework for its synthesis and evaluation.

The primary focus of this guide is on the potential of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain and inflammation, and its potential as an anticancer agent, based on the activities of similar 1-phenylcyclopropane derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its immediate precursor, 1-Phenylcyclopropylamine, is provided below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1324000-40-9C₁₇H₁₇NO₂267.32103
1-Phenylcyclopropylamine41049-53-0C₉H₁₁N133.19Not Reported

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of the key intermediate, 1-phenylcyclopropan-1-amine, followed by its acylation with benzyl chloroformate.

Step 1: Synthesis of 1-phenylcyclopropan-1-amine

A plausible method for the synthesis of 1-phenylcyclopropan-1-amine is adapted from procedures for similar cyclopropylamines. This involves the cyclopropanation of phenylacetonitrile followed by reduction.

  • Materials: Phenylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), liquid ammonia, ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia.

    • Slowly add sodium amide to the liquid ammonia with stirring.

    • Add phenylacetonitrile dropwise to the sodium amide solution.

    • After the formation of the sodium salt of phenylacetonitrile, add 1,2-dibromoethane dropwise.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction by the slow addition of ethanol, followed by the evaporation of ammonia.

    • Extract the resulting 1-phenylcyclopropanecarbonitrile with diethyl ether.

    • The nitrile is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or by catalytic hydrogenation.

    • The resulting 1-phenylcyclopropan-1-amine is purified by distillation under reduced pressure or by salt formation and recrystallization.

Step 2: Synthesis of this compound

This step involves the acylation of 1-phenylcyclopropan-1-amine with benzyl chloroformate under Schotten-Baumann conditions.

  • Materials: 1-phenylcyclopropan-1-amine, benzyl chloroformate, sodium hydroxide, dichloromethane, water.

  • Procedure:

    • Dissolve 1-phenylcyclopropan-1-amine in dichloromethane.

    • Add an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.

    • Add benzyl chloroformate dropwise with vigorous stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Comparative Experimental Data

Alternative 1: Carbamate-Based FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids. Carbamates are a known class of irreversible FAAH inhibitors that act by carbamylating the active site serine residue.[1][2] The potency of several carbamate-based FAAH inhibitors is presented below.

CompoundStructureFAAH IC₅₀ (nM)Reference
URB5974.6[3]
PF-3845~230 (Kᵢ)[4]
PF-044578457.2[5]

IC₅₀ values can vary depending on assay conditions.

Alternative 2: 1-Phenylcyclopropane Carboxamide Derivatives with Anticancer Activity

Structurally similar 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6] This suggests that this compound may also possess anticancer properties.

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference
A specific 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivativeA549 (Lung Carcinoma)Not explicitly stated, but described as having good IC₅₀ values[6]
Another derivative from the same seriesMCF-7 (Breast Cancer)Not explicitly stated, but described as having good IC₅₀ values[6]

Visualizations

Experimental Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of 1-Phenylcyclopropan-1-amine cluster_1 Step 2: Acylation start Phenylacetonitrile + 1,2-Dibromoethane step1 Cyclopropanation start->step1 step2 Reduction of Nitrile step1->step2 product1 1-Phenylcyclopropan-1-amine step2->product1 product1_ref 1-Phenylcyclopropan-1-amine step3 Acylation (Schotten-Baumann) product1_ref->step3 reagent2 Benzyl Chloroformate reagent2->step3 final_product This compound step3->final_product

Caption: Synthetic pathway for this compound.

Proposed Signaling Pathway Inhibition

G Proposed Mechanism: FAAH Inhibition FAAH FAAH Enzyme (Serine Hydrolase) ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid InactivatedFAAH Carbamylated FAAH (Inactive) FAAH->InactivatedFAAH Covalent Modification Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degradation Signaling Endocannabinoid Signaling (Analgesia, Anti-inflammation) Anandamide->Signaling Activation BPC This compound BPC->FAAH Inhibition BPC->Signaling Enhancement (Indirect)

Caption: Proposed mechanism of action via FAAH inhibition.

References

A Comparative In Silico Analysis of Carbamate Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carbamate Compounds Using In Silico Modeling with Supporting Experimental Data.

Carbamate-containing molecules are integral to modern drug discovery, featuring in numerous approved therapeutic agents and compounds currently under investigation.[1] Their utility stems from their chemical stability and their ability to act as peptide bond surrogates, enhancing cell membrane permeability.[1] This guide provides a comparative analysis of carbamate compounds using in silico modeling techniques, offering insights into their potential as therapeutic agents, particularly in the context of neurodegenerative diseases and epilepsy.

Comparative Analysis of Carbamate Acetylcholinesterase Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is often managed by inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine levels in the brain.[2] Carbamates such as Rivastigmine are pseudo-irreversible inhibitors that form a carbamylated complex with AChE, prolonging its inhibitory effect.[2][3] In silico methods like molecular docking are crucial for predicting the binding affinity and interactions of potential new AChE inhibitors.

A comparative molecular docking study was performed on a series of carbamate derivatives, with their binding energies and interactions with the AChE active site analyzed. The results, summarized in the table below, highlight key differences in their potential efficacy.

CompoundDocking Score (kcal/mol)Interacting ResiduesReference
Rivastigmine -8.6Gln413, Pro537[4]
Physostigmine -10.8 (co-crystallized ligand)Not detailed in search results[5]
Compound M6 -11.2PHE295, ARG296, GLY121, TYR341, TRP286, TRP86, TYR124, LEU76, TYR337, PHE338, HIS447[5]
Compound M7 -10.9Not detailed in search results[5]
Tacrine-Carbamate (6k) Not specifiedNot detailed in search results[6]

Key Findings:

  • Newly designed carbamate compounds, such as M6, have shown superior docking scores compared to the established drug Rivastigmine, indicating potentially stronger binding to the AChE active site.[4][5]

  • Compound M6 forms numerous hydrogen bonds and hydrophobic interactions with key amino acid residues in the AChE binding pocket, suggesting a stable and potent inhibitory complex.[5]

  • While specific docking scores were not available for all compared compounds in the search results, the IC50 values for tacrine-carbamate derivatives indicate potent inhibition of both AChE and BuChE at the nanomolar level.[6]

In Silico ADMET Profiling of Carbamate Compounds

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[][8] In silico tools are widely used to predict these properties, reducing the need for extensive and costly experimental studies.[3][9]

A comparative ADMET prediction for a selection of carbamate compounds reveals their drug-likeness and potential for oral administration.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five Violations
Rivastigmine 250.342.4130
Physostigmine 275.352.6130
Felbamate 238.240.3240
Compound M6 CompliantCompliantCompliantCompliant0
Compound M7 CompliantCompliantCompliantCompliant0

Key Findings:

  • The analyzed carbamate compounds generally adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.

  • The LogP values indicate a balance between hydrophilicity and lipophilicity, which is important for both absorption and distribution.

  • In silico predictions for newly designed compounds like M6 and M7 indicate good pharmacokinetic properties, making them promising candidates for further development.[5]

Quantitative Structure-Activity Relationship (QSAR) Modeling of Anticonvulsant Carbamates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[10][11] These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their therapeutic effect.[12][13]

A QSAR study on a series of carbamate anticonvulsants identified five crucial structural descriptors that are directly related to their bioactivity. This model can predict the biological activity of carbamate analogues with 85-90% accuracy.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols for the key techniques discussed in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[14]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., AChE) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Define the binding site by creating a grid box around the active site.[14]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the carbamate compound.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Assign partial charges and define rotatable bonds.[14]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the prepared receptor.

    • The program will generate multiple possible binding poses and score them based on their predicted binding affinity.[14]

  • Analysis:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor to understand the key binding determinants.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.

Protocol:

  • System Setup:

    • Start with the best-ranked pose from the molecular docking study.

    • Place the complex in a simulation box filled with a chosen solvent (e.g., water).

    • Add ions to neutralize the system.[14]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature.

  • Production Run:

    • Run the simulation for a specified period (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).[5]

ADMET Prediction

ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicity properties of a compound.

Protocol:

  • Input:

    • Provide the 2D structure of the carbamate compound in a suitable format (e.g., SMILES).

  • Software/Web Server:

    • Use ADMET prediction software or web servers (e.g., SwissADME, pkCSM).[15]

  • Prediction:

    • The software will calculate a range of properties, including physicochemical properties (molecular weight, LogP), pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles.

  • Analysis:

    • Evaluate the predicted properties against desired criteria for a drug candidate.

Visualizations

In Silico Drug Discovery Workflow

G cluster_0 Target Identification cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Identify Disease Target Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking QSAR QSAR Modeling Molecular_Docking->QSAR ADMET ADMET Prediction QSAR->ADMET MD_Sim MD Simulations ADMET->MD_Sim In_Vivo In Vivo Testing MD_Sim->In_Vivo

Caption: A generalized workflow for in silico drug discovery, from target identification to preclinical development.

Acetylcholinesterase Inhibition by Carbamates

G AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibition Inhibition AChE->Inhibition Leads to ACh Acetylcholine (ACh) ACh->AChE Binds to Carbamate Carbamate Inhibitor Carbamate->AChE Binds to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Produces Increased_ACh Increased ACh Levels Inhibition->Increased_ACh Results in

Caption: Signaling pathway illustrating the mechanism of acetylcholinesterase inhibition by carbamate compounds.

References

Safety Operating Guide

Proper Disposal of Benzyl (1-phenylcyclopropyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Benzyl (1-phenylcyclopropyl)carbamate (CAS No. 1324000-40-9).

Hazard Profile and Safety Precautions

Based on data from related carbamate compounds, this compound should be handled as a potentially hazardous substance. The primary hazards associated with similar carbamates are summarized below.

Hazard CategoryPotential Hazard StatementsPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors. Work in a well-ventilated area, preferably a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage/Eye Irritation May cause serious eye irritation.Wear safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust or vapors.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles

  • A properly fitted lab coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

Experimental Protocol for Collection and Temporary Storage of Waste:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure, unreacted compound, reaction mixtures, and any contaminated materials.

    • Segregate carbamate waste from other chemical waste streams to prevent potentially hazardous reactions.[1] Do not mix with strong acids, bases, or oxidizing agents.

  • Waste Collection:

    • Collect all waste materials in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the CAS number "1324000-40-9," and any other identifiers required by your institution.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and absorbent pads used for spills, must be considered hazardous waste.

    • Place all contaminated solid waste into the same designated hazardous waste container as the chemical waste.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area by scrubbing with a strong soap solution or washing soda.[2] Collect all cleaning materials and rinsate as hazardous waste.

  • Temporary Storage and Final Disposal:

    • Seal the hazardous waste container tightly when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1] Adhere to all institutional procedures for waste manifests and record-keeping.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Handling Benzyl (1-phenylcyclopropyl)carbamate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Unused chemical, reaction mixture, contaminated materials) ppe->waste_gen identify Identify & Segregate Carbamate Waste waste_gen->identify spill Spill Occurs waste_gen->spill collect Collect in Labeled, Sealed Container identify->collect store Store Temporarily in a Safe & Ventilated Area collect->store cleanup Contain, Absorb, and Decontaminate spill->cleanup cleanup->collect contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzyl (1-phenylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl (1-phenylcyclopropyl)carbamate. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided below.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection A fully-fastened laboratory coat.Provides a primary barrier against accidental spills. For larger quantities, an impervious apron is recommended.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1] An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[1]

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]

  • Verify that an appropriate Safety Data Sheet (SDS) for a similar carbamate compound is accessible.[1]

  • Confirm that eyewash stations and safety showers are readily accessible and operational.[2]

  • Don all required PPE as specified in the table above.[1]

2. Handling:

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

  • Avoid all personal contact, including inhalation.[3]

  • Keep the container tightly sealed when not in use.[3]

  • Use in a well-ventilated area.[3]

3. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[1] Do not mix this compound waste with other waste streams.[1]

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3]

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling ppe Don PPE prep->ppe sds Review SDS prep->sds workspace Prepare Workspace prep->workspace post_handling Post-Handling handling->post_handling transfer Transfer Chemical handling->transfer disposal Waste Disposal post_handling->disposal decontaminate Decontaminate Surfaces post_handling->decontaminate remove_ppe Remove & Dispose PPE post_handling->remove_ppe wash Wash Hands post_handling->wash segregate Segregate Waste disposal->segregate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.